molecular formula C44H80N7O17P3S B15547959 14-Methyldocosanoyl-CoA

14-Methyldocosanoyl-CoA

Cat. No.: B15547959
M. Wt: 1104.1 g/mol
InChI Key: IANOFUYVXQAKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H80N7O17P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-7-8-15-18-21-32(2)22-19-16-13-11-9-10-12-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI Key

IANOFUYVXQAKNM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyldocosanoyl-CoA is a very long-chain acyl-coenzyme A (CoA) derivative. As a member of the branched-chain fatty acid (BCFA) family, specifically a mid-chain methyl-branched very-long-chain fatty acid (VLCFA), its unique structure suggests specialized biological roles. This technical guide synthesizes the current understanding of this compound, including its chemical properties, probable biosynthetic pathways, potential biological significance, and the experimental methodologies relevant to its study. While direct research on this specific molecule is limited, this guide extrapolates from the broader knowledge of BCFAs and VLCFAs to provide a comprehensive resource for researchers.

Introduction to this compound

This compound is the activated form of 14-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl group at the 14th carbon position. The addition of a coenzyme A molecule to the carboxyl group of the fatty acid makes it metabolically active, ready to participate in various biochemical reactions.

Chemical Properties
PropertyValueSource
Molecular FormulaC44H80N7O17P3S--INVALID-LINK--
Molecular Weight1104.13 g/mol --INVALID-LINK--

Biosynthesis of this compound

The precise biosynthetic pathway of 14-methyldocosanoic acid has not been explicitly detailed in the available literature. However, it can be inferred from the established mechanisms of branched-chain and very-long-chain fatty acid synthesis. The pathway likely involves two key stages: the synthesis of a methyl-branched fatty acid precursor and its subsequent elongation to a 23-carbon chain.

Synthesis of the Branched-Chain Precursor

The initial steps in the biosynthesis of BCFAs typically utilize branched-chain amino acids (BCAAs) as primers. In bacteria, the metabolism of BCAAs is closely linked to the synthesis of BCFAs.[1] The BCAA is first converted to a branched-chain α-ketoacid, which is then decarboxylated to form a branched short-chain acyl-CoA. This acyl-CoA then serves as the primer for the fatty acid synthase (FAS) system.

Elongation to a Very-Long-Chain Fatty Acid

Once the methyl-branched precursor is formed, it undergoes elongation to form the 23-carbon chain of 14-methyldocosanoic acid. This elongation process occurs in the endoplasmic reticulum and involves a four-step cycle catalyzed by a multi-enzyme complex known as the elongase.[2][3] Each cycle adds two carbon atoms from malonyl-CoA.[2][3]

The enzymes involved in this elongation cycle are:

  • 3-keto-acyl-CoA synthase (KCS): Condenses the acyl-CoA with malonyl-CoA.[2][3]

  • 3-keto-acyl-CoA reductase (KCR): Reduces the resulting 3-keto-acyl-CoA.[2][3]

  • 3-hydroxy-acyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxy-acyl-CoA.[2][3]

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to yield a two-carbon elongated acyl-CoA.[2][3]

This cycle is repeated until the desired chain length of 23 carbons is achieved.

Activation to this compound

The final step in the biosynthesis is the activation of 14-methyldocosanoic acid to its CoA derivative. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).[4] These enzymes are essential for activating fatty acids for their subsequent metabolic fates.[5]

logical_relationship cluster_synthesis Synthesis & Metabolism cluster_function Potential Biological Functions bcaa_pool Branched-Chain Amino Acid Pool bcfa_synthesis Branched-Chain Fatty Acid Synthesis bcaa_pool->bcfa_synthesis vlcfa_elongation Very-Long-Chain Fatty Acid Elongation bcfa_synthesis->vlcfa_elongation acyl_coa_activation Acyl-CoA Activation vlcfa_elongation->acyl_coa_activation target_molecule This compound acyl_coa_activation->target_molecule membrane_fluidity Membrane Fluidity & Permeability target_molecule->membrane_fluidity cell_signaling Cell Signaling target_molecule->cell_signaling energy_source Energy Source target_molecule->energy_source antimicrobial Antimicrobial Activity target_molecule->antimicrobial

Caption: Proposed biosynthesis of this compound.

Biological Significance

While the specific functions of this compound are not well-documented, the roles of BCFAs and VLCFAs provide insights into its potential biological significance.

Membrane Structure and Fluidity

BCFAs are crucial components of bacterial cell membranes, where they help to maintain membrane fluidity and function.[6] The methyl branch disrupts the tight packing of fatty acid chains, which lowers the melting point and increases the fluidity of the membrane. This is particularly important for bacteria to adapt to different environmental temperatures.

Potential Roles in Higher Organisms

In humans, BCFAs are found in various tissues and fluids, including the skin, vernix caseosa, and the gastrointestinal tract.[7] They are thought to play a role in skin integrity, the development of the gut microbiota in infants, and may have anti-inflammatory and anti-cancer properties.[5][7] VLCFAs are essential components of ceramides (B1148491) in membrane lipids and are precursors for signaling molecules.[8]

Experimental Protocols

The study of this compound requires specialized analytical techniques due to its long-chain and branched nature.

Extraction and Analysis of 14-Methyldocosanoic Acid

Extraction:

  • Homogenize the biological sample (e.g., bacterial pellet, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), according to the Folch method.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Derivatization and GC-MS Analysis:

  • Saponify the lipid extract with methanolic NaOH to release the fatty acids.

  • Methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 14-methyldocosanoic acid based on its retention time and mass spectrum.

Analysis of this compound

Extraction:

  • Homogenize the sample in a solution containing an antioxidant (e.g., butylated hydroxytoluene) to prevent degradation.

  • Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[4][7]

Acyl-CoA Synthetase Activity Assay

The activity of the very-long-chain acyl-CoA synthetase that produces this compound can be measured using a radiometric assay.[5]

  • Incubate a cell or tissue lysate with ATP, coenzyme A, Mg2+, and radiolabeled 14-methyldocosanoic acid.

  • After the reaction, separate the unreacted fatty acid from the acyl-CoA product using a phase-partitioning method.

  • Quantify the amount of radiolabeled this compound formed using scintillation counting.

Visualization of Pathways and Workflows

logical_relationship cluster_synthesis Synthesis & Metabolism cluster_function Potential Biological Functions bcaa_pool Branched-Chain Amino Acid Pool bcfa_synthesis Branched-Chain Fatty Acid Synthesis bcaa_pool->bcfa_synthesis vlcfa_elongation Very-Long-Chain Fatty Acid Elongation bcfa_synthesis->vlcfa_elongation acyl_coa_activation Acyl-CoA Activation vlcfa_elongation->acyl_coa_activation target_molecule This compound acyl_coa_activation->target_molecule membrane_fluidity Membrane Fluidity & Permeability target_molecule->membrane_fluidity cell_signaling Cell Signaling target_molecule->cell_signaling energy_source Energy Source target_molecule->energy_source antimicrobial Antimicrobial Activity target_molecule->antimicrobial

Caption: Proposed biosynthesis of this compound.

logical_relationship cluster_synthesis Synthesis & Metabolism cluster_function Potential Biological Functions bcaa_pool Branched-Chain Amino Acid Pool bcfa_synthesis Branched-Chain Fatty Acid Synthesis bcaa_pool->bcfa_synthesis vlcfa_elongation Very-Long-Chain Fatty Acid Elongation bcfa_synthesis->vlcfa_elongation acyl_coa_activation Acyl-CoA Activation vlcfa_elongation->acyl_coa_activation target_molecule This compound acyl_coa_activation->target_molecule membrane_fluidity Membrane Fluidity & Permeability target_molecule->membrane_fluidity cell_signaling Cell Signaling target_molecule->cell_signaling energy_source Energy Source target_molecule->energy_source antimicrobial Antimicrobial Activity target_molecule->antimicrobial

Caption: General experimental workflow for the analysis.

logical_relationship cluster_synthesis Synthesis & Metabolism cluster_function Potential Biological Functions bcaa_pool Branched-Chain Amino Acid Pool bcfa_synthesis Branched-Chain Fatty Acid Synthesis bcaa_pool->bcfa_synthesis vlcfa_elongation Very-Long-Chain Fatty Acid Elongation bcfa_synthesis->vlcfa_elongation acyl_coa_activation Acyl-CoA Activation vlcfa_elongation->acyl_coa_activation target_molecule This compound acyl_coa_activation->target_molecule membrane_fluidity Membrane Fluidity & Permeability target_molecule->membrane_fluidity cell_signaling Cell Signaling target_molecule->cell_signaling energy_source Energy Source target_molecule->energy_source antimicrobial Antimicrobial Activity target_molecule->antimicrobial

Caption: Logical relationship of synthesis and function.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule at the intersection of branched-chain and very-long-chain fatty acid metabolism. While its precise roles are yet to be fully elucidated, its structural characteristics suggest important functions in membrane biology and cellular signaling, particularly in organisms that produce such complex lipids, such as certain bacteria. Future research should focus on identifying the specific enzymes involved in its biosynthesis, quantifying its abundance in various biological systems, and exploring its functional significance in health and disease. The development of targeted analytical methods and the use of genetic and metabolomic approaches will be crucial in advancing our understanding of this unique acyl-CoA derivative.

References

A Technical Guide to the Putative Biological Role of 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific literature detailing the biological synthesis, metabolism, and precise roles of 14-Methyldocosanoyl-CoA is not available in the public domain. This guide, therefore, provides an in-depth overview of the established biochemical pathways and regulatory networks governing the metabolism of structurally related molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically grounded framework for investigating the biological significance of this compound.

Introduction to Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

This compound is the coenzyme A (CoA) thioester of 14-methyldocosanoic acid. Structurally, it is classified as both a very-long-chain fatty acid (VLCFA), having a carbon backbone of 22 carbons, and a branched-chain fatty acid (BCFA) due to the methyl group at the 14th carbon position. VLCFAs and BCFAs are integral components of cellular lipids and play crucial roles in various biological processes, from membrane structure to energy metabolism and cellular signaling. Their metabolism is distinct from that of more common long-chain fatty acids and is compartmentalized within the cell, primarily involving the endoplasmic reticulum and peroxisomes.

Putative Biosynthesis of this compound

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process involves a series of enzymatic reactions that add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. Given the structure of 14-methyldocosanoic acid, its synthesis would likely involve the elongation of a shorter branched-chain fatty acid precursor.

The fatty acid elongation cycle consists of four key enzymatic steps:

  • Condensation: The cycle is initiated by a fatty acid elongase (ELOVL) enzyme, which catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated fatty acyl-CoA that is two carbons longer than the original primer. This elongated acyl-CoA can then re-enter the cycle for further elongation.

Fatty_Acid_Elongation_Cycle Acyl_CoA Fatty Acyl-CoA (Cn) i1 Acyl_CoA->i1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->i1 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH -> NADP+) Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (-H2O) Elongated_Acyl_CoA Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (NADPH -> NADP+) i1->Ketoacyl_CoA ELOVL i2 i3

Figure 1. The fatty acid elongation cycle in the endoplasmic reticulum.

Putative Catabolism of this compound

VLCFAs and BCFAs are primarily degraded in peroxisomes via a modified β-oxidation pathway. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the shortening of fatty acids that cannot be readily metabolized by mitochondria.

The peroxisomal β-oxidation of a saturated fatty acyl-CoA involves four steps:

  • Oxidation: An acyl-CoA oxidase (ACOX) introduces a double bond between the α and β carbons, transferring electrons to O2 to produce H2O2.

  • Hydration: A multifunctional enzyme (MFE) hydrates the double bond to form a 3-hydroxyacyl-CoA.

  • Dehydrogenation: The MFE then dehydrogenates the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD+ as an electron acceptor.

  • Thiolysis: A 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can undergo further rounds of peroxisomal β-oxidation or be transported to the mitochondria for complete oxidation.

The presence of a methyl branch in 14-methyldocosanoic acid would likely require additional enzymatic steps, such as α-oxidation, if the branch is at a position that sterically hinders the β-oxidation enzymes.

Peroxisomal_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA ACOX (O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFE (Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFE (Dehydrogenase) (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase PPARa_Signaling Fatty_Acyl_CoA This compound (Ligand) PPARa PPARα Fatty_Acyl_CoA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Dimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Activates Proteins Metabolic Enzymes (e.g., ACOX) Gene_Expression->Proteins Leads to LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

14-Methyldocosanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Methyldocosanoyl-CoA, a methylated very-long-chain acyl-CoA, and its putative role in cellular metabolism. While direct research on this specific molecule is limited, this document extrapolates from the established principles of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism to present a scientifically grounded resource. This guide covers the hypothesized biosynthesis, potential metabolic functions, and detailed experimental protocols for the study of this compound, aiming to facilitate further research and drug development in related metabolic pathways.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling.[1][2] Methyl-branched VLCFAs, such as the subject of this guide, this compound, represent a unique class of lipids whose specific functions are still being elucidated. Docosanoic acid (C22:0), the parent chain of this molecule, is a known component of brain tissue and various plant oils.[3][4] The introduction of a methyl group on the 14th carbon suggests a distinct metabolic pathway and functional role compared to its straight-chain counterpart.

This guide will synthesize the current understanding of BCFA and VLCFA metabolism to provide a detailed framework for understanding this compound.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur through a multi-step process involving fatty acid elongation and the incorporation of a methyl branch.

Step 1: Initiation of Branched-Chain Fatty Acid Synthesis

The synthesis of BCFAs is initiated using primers derived from branched-chain amino acids.[5] In bacteria, the branched-chain α-keto acid decarboxylase (BCKA) enzyme is essential for this process.[5] In mammals, fatty acid synthase (FASN) can utilize methylmalonyl-CoA in place of malonyl-CoA to introduce methyl branches.[6][7]

Step 2: Elongation to a Very-Long-Chain Fatty Acid

The resulting methyl-branched fatty acid undergoes elongation in the endoplasmic reticulum by a complex of enzymes. This process involves the sequential addition of two-carbon units from malonyl-CoA.[8]

Step 3: Activation to Acyl-CoA

The synthesized 14-methyldocosanoic acid is then activated to its coenzyme A (CoA) thioester, this compound, a reaction catalyzed by an acyl-CoA synthetase. This activation is a prerequisite for its participation in most metabolic pathways.

Signaling Pathway for Biosynthesis

Biosynthesis of this compound cluster_0 Mitochondria / Cytosol cluster_1 Endoplasmic Reticulum Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Acyl-CoA Primers Branched-chain Acyl-CoA Primers Branched-chain Amino Acids->Branched-chain Acyl-CoA Primers transamination & decarboxylation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Methyl-branch incorporation Fatty Acid Elongase Complex Fatty Acid Elongase Complex Branched-chain Acyl-CoA Primers->Fatty Acid Elongase Complex Primer Fatty Acid Synthase (FAS)->Fatty Acid Elongase Complex Methyl-branch incorporation 14-Methyldocosanoic Acid 14-Methyldocosanoic Acid Fatty Acid Elongase Complex->14-Methyldocosanoic Acid Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase Complex 2C units Acyl-CoA Synthetase Acyl-CoA Synthetase This compound This compound 14-Methyldocosanoic Acid->this compound Activation Potential Functions of this compound cluster_membrane Membrane Dynamics cluster_metabolism Energy Homeostasis cluster_signaling Gene Regulation This compound This compound Incorporation into Phospholipids Incorporation into Phospholipids This compound->Incorporation into Phospholipids Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation PPARα Activation PPARα Activation This compound->PPARα Activation Altered Membrane Fluidity Altered Membrane Fluidity Incorporation into Phospholipids->Altered Membrane Fluidity Modulation of Membrane Protein Function Modulation of Membrane Protein Function Altered Membrane Fluidity->Modulation of Membrane Protein Function Acetyl-CoA Production Acetyl-CoA Production Peroxisomal β-oxidation->Acetyl-CoA Production Energy Production (TCA Cycle) Energy Production (TCA Cycle) Acetyl-CoA Production->Energy Production (TCA Cycle) Transcriptional Regulation Transcriptional Regulation PPARα Activation->Transcriptional Regulation Upregulation of Lipid Metabolism Genes Upregulation of Lipid Metabolism Genes Transcriptional Regulation->Upregulation of Lipid Metabolism Genes Experimental Workflow for this compound Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Protein Precipitation & Lipid Extraction Protein Precipitation & Lipid Extraction Internal Standard Spiking->Protein Precipitation & Lipid Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation & Lipid Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

The Unseen Regulator: A Technical Guide to 14-Methyldocosanoyl-CoA and its Role in Lipid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (BC-VLCFA), is an emerging molecule of interest in the complex landscape of lipid metabolism. While often overlooked in broader lipidomic studies, its unique structure suggests specific roles in cellular function, from membrane architecture to signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biosynthetic pathway, the enzymes involved, and its potential physiological significance. We consolidate available quantitative data, outline detailed experimental protocols for its study, and present visual workflows and signaling pathway diagrams to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction to Branched-Chain Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] They are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids, and serve as precursors for various signaling molecules.[1] A subset of these, branched-chain VLCFAs (BC-VLCFAs), are characterized by the presence of one or more methyl groups along their acyl chain. These branches, often in the iso (methyl group on the penultimate carbon) or anteiso (methyl group on the antepenultimate carbon) position, introduce unique physicochemical properties to the fatty acid, influencing membrane fluidity and protein interactions.[2]

This compound is a specific iso-branched saturated VLCFA with a total of 23 carbons. Its biosynthesis and function are intrinsically linked to the broader pathways of fatty acid elongation and branched-chain amino acid metabolism.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process involving both fatty acid synthase (FASN) and the fatty acid elongase (ELOVL) system.

2.1. Initiation with a Branched-Chain Primer:

Unlike the synthesis of straight-chain fatty acids which primarily utilizes acetyl-CoA as a primer, the biosynthesis of iso-branched fatty acids begins with a branched-chain starter unit derived from the catabolism of branched-chain amino acids. Specifically, the breakdown of leucine (B10760876) generates isovaleryl-CoA, which can be further metabolized to provide the initial branched-chain acyl-CoA for fatty acid synthesis.

2.2. Elongation by Fatty Acid Synthase (FASN):

The initial short-branched-chain acyl-CoA is then elongated by the multifunctional enzyme Fatty Acid Synthase (FASN). FASN typically uses malonyl-CoA to add two-carbon units to the growing acyl chain. However, to introduce a methyl branch within the chain, FASN can utilize methylmalonyl-CoA as an extender unit in place of malonyl-CoA.[3]

2.3. Final Elongation by ELOVL Enzymes:

Once the fatty acid chain reaches a certain length (typically C16 or C18), further elongation to a very-long-chain fatty acid is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs), located in the endoplasmic reticulum.[3]

Research has identified specific ELOVL enzymes responsible for the elongation of branched-chain fatty acids.[3]

  • ELOVL3 has been shown to be highly active in elongating iso-C17:0 and anteiso-C17:0 acyl-CoAs up to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively.[3]

  • ELOVL1 is responsible for the subsequent elongation of both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs.[3]

Therefore, the final step in the synthesis of this compound (an iso-C23:0 acyl-CoA) is likely catalyzed by ELOVL3 .

Biosynthetic Pathway of this compound cluster_0 Mitochondria/Cytosol cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Catabolism Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Isovaleryl-CoA->Branched-Chain Acyl-CoA Primer FASN FASN Branched-Chain Acyl-CoA Primer->FASN Intermediate-Chain BCFA Intermediate-Chain BCFA FASN->Intermediate-Chain BCFA Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FASN ELOVL3 ELOVL3 Intermediate-Chain BCFA->ELOVL3 This compound This compound ELOVL3->this compound Final Elongation Modulation of Lipid Rafts by this compound This compound This compound Incorporation into Sphingolipids Incorporation into Sphingolipids This compound->Incorporation into Sphingolipids Altered Lipid Raft Composition Altered Lipid Raft Composition Incorporation into Sphingolipids->Altered Lipid Raft Composition Disrupts packing Modulated Signal Transduction Modulated Signal Transduction Altered Lipid Raft Composition->Modulated Signal Transduction Affects protein localization/activity Cellular Response Cellular Response Modulated Signal Transduction->Cellular Response PPARα Signaling Pathway Activated by this compound This compound This compound PPARα PPARα This compound->PPARα Ligand Binding PPRE PPRE PPARα->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Transcription->Increased Fatty Acid Oxidation LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Tissue/Cell Sample Tissue/Cell Sample Lipid Extraction Lipid Extraction Tissue/Cell Sample->Lipid Extraction SPE SPE Lipid Extraction->SPE Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) LC Separation (C18) LC Separation (C18) SPE->LC Separation (C18) ESI Source ESI Source LC Separation (C18)->ESI Source Triple Quadrupole MS Triple Quadrupole MS ESI Source->Triple Quadrupole MS MRM Mode Data Analysis Data Analysis Triple Quadrupole MS->Data Analysis Concentration Determination Concentration Determination Data Analysis->Concentration Determination Internal Standard Internal Standard Internal Standard->Data Analysis Standard Curve Standard Curve Standard Curve->Data Analysis

References

The Discovery of Very-Long-Chain Fatty Acyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. Their activated form, very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are crucial intermediates in numerous metabolic pathways. The discovery and elucidation of the synthesis, degradation, and physiological roles of VLCFA-CoAs have been pivotal in understanding several metabolic disorders and have opened avenues for therapeutic interventions. This technical guide provides a comprehensive overview of the core discoveries in the field, detailing the experimental methodologies that were instrumental in these advancements and presenting key quantitative data for reference.

A Historical Perspective: Unraveling the Complexity of VLCFA Metabolism

The journey to understanding VLCFA-CoA metabolism has been a multi-decade endeavor, built upon the work of numerous scientists. The following timeline highlights some of the key milestones:

YearDiscoveryKey Researchers/Seminal Publication
1981 The critical finding that the oxidation of VLCFAs occurs in peroxisomes, not mitochondria. This was a landmark discovery that shifted the focus of research in VLCFA-related disorders.Singh, I., Moser, H. W., Moser, A. B., & Kishimoto, Y.
1986 Accumulation of VLCFAs was definitively linked to defects in peroxisomal β-oxidation in patients with Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).Poulos, A., et al.[1]
1993 The gene responsible for X-linked adrenoleukodystrophy (ALD), ABCD1, was identified. The protein product, ALDP, was localized to the peroxisomal membrane, suggesting a role in transporting VLCFAs into the peroxisome for degradation.Mosser, J., et al.
Late 1990s - Early 2000s The identification and characterization of the family of ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes, the key players in the synthesis of VLCFAs in the endoplasmic reticulum.Leonard, A. E., et al.
2010 Comprehensive biochemical analyses of the seven mammalian ELOVL enzymes elucidated their specific substrate specificities, providing a clearer picture of the VLCFA elongation pathways.Ohno, Y., et al.[2]

The Core Machinery of VLCFA-CoA Metabolism

The cellular concentration of VLCFA-CoAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes.

Synthesis of Very-Long-Chain Fatty Acyl-CoAs

VLCFA-CoAs are synthesized from long-chain fatty acyl-CoA precursors through a cyclic process of fatty acid elongation that occurs on the cytosolic face of the endoplasmic reticulum.[3] This process involves four key enzymatic steps:

  • Condensation: The rate-limiting step, catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acid Elongases (ELOVLs) . There are seven known mammalian ELOVLs (ELOVL1-7), each with distinct substrate specificities for the chain length and degree of saturation of the fatty acyl-CoA.[2][4]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) .

  • Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) .

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to yield a fatty acyl-CoA that is two carbons longer than the original substrate.

Prior to elongation, long-chain fatty acids must be activated to their CoA esters by Acyl-CoA synthetases (ACSs) . Several families of these enzymes, including ACSL, ACSF, ACSBG, and SLC27A, are involved in this process.

Degradation of Very-Long-Chain Fatty Acyl-CoAs

Due to their length, VLCFAs cannot be oxidized in the mitochondria. Instead, their degradation occurs exclusively in peroxisomes via β-oxidation.[5] This process shortens the VLCFA chains, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation. The peroxisomal β-oxidation pathway involves a series of enzymes, including Acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and peroxisomal thiolase (ACAA1).[6]

The transport of VLCFA-CoAs from the cytosol into the peroxisome is a critical step and is mediated by ATP-binding cassette (ABC) transporters, primarily the Adrenoleukodystrophy Protein (ALDP), which is encoded by the ABCD1 gene.[5][7] Mutations in this gene lead to the accumulation of VLCFA-CoAs in the cytosol, a hallmark of X-linked adrenoleukodystrophy.[5][7]

Quantitative Data in VLCFA-CoA Research

The following tables summarize key quantitative data related to VLCFA-CoA metabolism.

Table 1: Substrate Specificities of Human ELOVL Elongases

EnzymePrimary Substrates (Acyl-CoA)Key Products
ELOVL1 C18:0, C20:0, C22:0, C24:0Saturated VLCFAs (up to C26) and C24:1
ELOVL2 C20:4(n-6), C22:5(n-3), C22:6(n-3)Polyunsaturated VLCFAs (up to C28)
ELOVL3 C18:0, C20:0, C22:0Saturated and monounsaturated VLCFAs
ELOVL4 C24:0, C26:0Very long and ultra-long saturated and polyunsaturated FAs (>C28)
ELOVL5 C18:2(n-6), C18:3(n-3)Polyunsaturated LCFAs and VLCFAs
ELOVL6 C16:0, C18:0Saturated and monounsaturated LCFAs
ELOVL7 C18:1(n-9), C20:1(n-9)Monounsaturated VLCFAs

Data compiled from multiple sources.[2][4]

Table 2: VLCFA Levels in Plasma of Patients with Peroxisomal Disorders

AnalyteControl (μg/mL)Zellweger Syndrome (μg/mL)X-linked Adrenoleukodystrophy (μg/mL)
C24:0 (Lignoceric acid) 0.8 - 1.53.0 - 10.01.5 - 5.0
C26:0 (Cerotic acid) 0.01 - 0.030.5 - 5.00.1 - 2.0
C24:0 / C22:0 Ratio < 1.0> 3.0> 1.2
C26:0 / C22:0 Ratio < 0.02> 0.5> 0.05

Values are approximate and can vary between laboratories and individuals.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments in VLCFA-CoA research.

Protocol 1: Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid profiles, including VLCFAs, from biological samples.

1. Lipid Extraction: a. Homogenize ~50 mg of tissue or a cell pellet in 2 mL of a 2:1 (v/v) chloroform:methanol mixture. b. For quantitative analysis, add a known amount of an internal standard (e.g., C17:0 or a deuterated VLCFA) before homogenization. c. Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 4% (v/v) sulfuric acid in methanol.[3] b. Tightly cap the tube and heat at 80-85°C for 1 hour.[3] c. Allow the tube to cool to room temperature. d. Add 1 mL of hexane (B92381) and 0.5 mL of deionized water, and vortex. e. Centrifuge at 1,000 x g for 5 minutes. f. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent GC or equivalent. b. Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column. c. Injection Volume: 1 µL. d. Inlet Temperature: 280°C. e. Injection Mode: Splitless. f. Carrier Gas: Helium at a constant flow of 1.0 mL/min. g. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 250°C.
  • Ramp 2: 5°C/min to 320°C, hold for 10 minutes. h. Mass Spectrometer: Agilent MS or equivalent. i. Ionization Mode: Electron Ionization (EI) at 70 eV. j. Source Temperature: 230°C. k. Acquisition Mode: Full scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: In Vitro Fatty Acid Elongase Activity Assay

This assay measures the activity of ELOVL enzymes in microsomal preparations.

1. Microsome Isolation: a. Homogenize fresh or frozen tissue (e.g., liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.[11][12][13][14][15] b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and nuclei. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a suitable storage buffer (e.g., 10 mM Tris-HCl pH 7.4, 20% glycerol) and determine the protein concentration.

2. Elongase Assay: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate (B84403) buffer (pH 7.4)
  • 1 mM NADPH
  • 1 mM NADH
  • 100 µM malonyl-CoA
  • 10 µM of the desired fatty acyl-CoA substrate (e.g., C22:0-CoA)
  • Radiolabeled tracer, e.g., [2-¹⁴C]malonyl-CoA (specific activity ~55 mCi/mmol) b. Add 50-100 µg of microsomal protein to initiate the reaction. c. Incubate at 37°C for 30 minutes. d. Stop the reaction by adding 1 mL of 2.5 M KOH in 50% ethanol (B145695) and heat at 60°C for 1 hour to saponify the fatty acids. e. Acidify the reaction with 1 mL of 5 M HCl. f. Extract the fatty acids with 2 x 2 mL of hexane. g. Dry the hexane extract and redissolve in a small volume of a suitable solvent. h. Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). i. Quantify the radiolabeled elongated fatty acid product using a scintillation counter or phosphorimager.

Signaling Pathways and Logical Relationships

VLCFA-CoAs and their derivatives are not merely structural components; they are also involved in crucial signaling pathways.

VLCFA-CoA in Ceramide Synthesis

VLCFA-CoAs are essential precursors for the synthesis of ceramides (B1148491), a class of sphingolipids that are key components of cellular membranes and act as signaling molecules in processes such as apoptosis, cell proliferation, and inflammation. The synthesis of very-long-chain ceramides is catalyzed by ceramide synthases (CerS), with CerS2 and CerS3 showing a preference for VLCFA-CoA substrates.[16][17][18]

Ceramide_Synthesis Long-Chain Acyl-CoA Long-Chain Acyl-CoA ELOVL1/3 ELOVL1/3 Long-Chain Acyl-CoA->ELOVL1/3 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1/3 VLCFA-CoA (C22-C26) VLCFA-CoA (C22-C26) ELOVL1/3->VLCFA-CoA (C22-C26) CerS2/3 CerS2/3 VLCFA-CoA (C22-C26)->CerS2/3 Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Sphinganine->CerS2/3 Dihydroceramide Dihydroceramide CerS2/3->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Signaling Signaling Ceramide->Signaling

VLCFA-CoA in the de novo ceramide synthesis pathway.
Experimental Workflow for VLCFA-CoA Analysis

The following diagram illustrates the logical workflow for the analysis of VLCFA-CoAs from biological samples, integrating both GC-MS for total fatty acid profiling and LC-MS/MS for the direct quantification of acyl-CoA species.

VLCFA_Analysis_Workflow cluster_GCMS Total Fatty Acid Profiling (GC-MS) cluster_LCMS Acyl-CoA Quantification (LC-MS/MS) Lipid Extraction Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis VLCFA Profile VLCFA Profile GC-MS Analysis->VLCFA Profile Data Interpretation Data Interpretation VLCFA Profile->Data Interpretation Acyl-CoA Extraction Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis VLCFA-CoA Levels VLCFA-CoA Levels LC-MS/MS Analysis->VLCFA-CoA Levels VLCFA-CoA Levels->Data Interpretation Biological Sample Biological Sample Biological Sample->Lipid Extraction Biological Sample->Acyl-CoA Extraction

Workflow for the analysis of VLCFAs and VLCFA-CoAs.

Conclusion

The discovery and characterization of very-long-chain fatty acyl-CoAs have been instrumental in advancing our understanding of lipid metabolism and its role in human health and disease. The intricate interplay between their synthesis in the endoplasmic reticulum and degradation in peroxisomes highlights the importance of subcellular compartmentalization in metabolic regulation. The development of sophisticated analytical techniques has been crucial in elucidating these pathways and in diagnosing disorders associated with VLCFA accumulation. Future research in this field will likely focus on the precise regulatory mechanisms governing VLCFA-CoA homeostasis and the development of targeted therapies for VLCFA-related disorders.

References

An In-depth Technical Guide on the Metabolic Precursors of 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyldocosanoyl-CoA is a C23 methyl-branched very-long-chain fatty acyl-CoA. While its specific biological functions are not extensively characterized, its structure suggests involvement in complex lipid synthesis and membrane biology, analogous to other branched-chain and very-long-chain fatty acids. Understanding the metabolic origins of this molecule is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target. This technical guide details the metabolic precursors of this compound, outlining the biosynthetic pathway, key enzymatic reactions, and relevant quantitative data. Furthermore, it provides detailed experimental protocols for the identification and quantification of these metabolites and describes the logical workflows for their investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that integrates elements of branched-chain amino acid catabolism, fatty acid synthesis, and very-long-chain fatty acid elongation. The pathway can be conceptualized in three main stages:

  • Formation of the Methyl-Branched Starter and Extender Units: The synthesis is initiated with precursors derived from the catabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids.

  • Initial Chain Elongation by Fatty Acid Synthase (FAS): The cytosolic FAS complex incorporates a methyl-branched extender unit to generate a medium-chain methyl-branched fatty acyl-CoA.

  • Elongation to a Very-Long-Chain Fatty Acyl-CoA: The medium-chain intermediate is further elongated in the endoplasmic reticulum by the ELOVL fatty acid elongase system.

Precursors for Methyl-Branched Synthesis

The key precursors for the synthesis of a mid-chain methyl-branched fatty acid like 14-methyldocosanoic acid are propionyl-CoA and methylmalonyl-CoA.

  • Propionyl-CoA: This three-carbon acyl-CoA is a primary precursor and can be derived from several sources:

    • Catabolism of Branched-Chain Amino Acids: The breakdown of isoleucine and valine generates propionyl-CoA.[1][2][3]

    • Metabolism of Odd-Chain Fatty Acids: The final round of β-oxidation of odd-chain fatty acids yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.

    • Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain can also produce propionyl-CoA.[4]

  • Methylmalonyl-CoA: This is the direct donor of the methyl-branched two-carbon unit during fatty acid synthesis. It is synthesized from propionyl-CoA through the action of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[5][6][7] The reaction is as follows:

    Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

(S)-Methylmalonyl-CoA is then converted to its (R)-stereoisomer by methylmalonyl-CoA racemase, which is the form utilized by some downstream enzymes. For incorporation into a fatty acid chain by FAS, the (S)-isomer is believed to be utilized, although this can be cell-type specific.

Fatty Acid Synthase (FAS) Activity with Methylmalonyl-CoA

The cytosolic fatty acid synthase (FAS) complex is responsible for the de novo synthesis of fatty acids. While its primary substrate for chain elongation is malonyl-CoA, it can utilize methylmalonyl-CoA as an alternative extender unit, leading to the incorporation of a methyl branch.[8][9] The initial condensation reaction would likely involve a straight-chain acyl-CoA primer (e.g., acetyl-CoA) and subsequent elongation cycles, one of which incorporates a methyl group from methylmalonyl-CoA. To achieve a methyl group at the 14th position of a 22-carbon chain (docosanoic acid), the methylmalonyl-CoA would be incorporated at a specific elongation cycle.

Elongation of Very-Long-Chain Fatty Acids (VLCFAs) by ELOVL Elongases

Fatty acids longer than 16 carbons are further elongated in the endoplasmic reticulum by a membrane-bound enzyme system, of which the fatty acid elongases (ELOVLs) are the key condensing enzymes.[1][10][11] There are seven mammalian ELOVLs (ELOVL1-7), each with distinct substrate specificities. For the synthesis of a C22 fatty acid, a shorter-chain methyl-branched fatty acyl-CoA, synthesized by FAS, would be transported to the endoplasmic reticulum and serve as a substrate for the ELOVL system. ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[1] Specifically, ELOVL3 can elongate branched-chain fatty acids up to C25, and ELOVL1 can further elongate these to C25.[1]

The proposed overall pathway is depicted in the following diagram:

This compound Biosynthesis cluster_precursors Precursor Supply cluster_fas Cytosolic Fatty Acid Synthesis cluster_elovl ER Elongation Branched-Chain Amino Acids Branched-Chain Amino Acids Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acids->Propionyl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Methylmalonyl-CoA->Fatty Acid Synthase Propionyl-CoA Carboxylase->Methylmalonyl-CoA Medium-Chain Methyl-Branched Acyl-CoA Medium-Chain Methyl-Branched Acyl-CoA Fatty Acid Synthase->Medium-Chain Methyl-Branched Acyl-CoA ELOVL Elongases ELOVL Elongases Medium-Chain Methyl-Branched Acyl-CoA->ELOVL Elongases This compound This compound ELOVL Elongases->this compound

Proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative data on the specific precursors of this compound are limited. However, data from related pathways and enzymes provide valuable context.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (mM)Vmax/TurnoverOrganism/TissueReference
Propionyl-CoA CarboxylasePropionyl-CoA0.29-Mammalian[6]
Propionyl-CoA CarboxylaseBicarbonate3.0-Mammalian[6]
Propionyl-CoA CarboxylaseATP0.08-E. coli[5]
Fatty Acid SynthaseMalonyl-CoA-HighRat Liver[8]
Fatty Acid SynthaseMethylmalonyl-CoA-Activity inhibited by 50% at 50 µMRat Liver[8]

Table 2: Representative Concentrations of Acyl-CoA Precursors

MetaboliteConcentration (nmol/g wet weight)TissueOrganismReference
Total Acyl-CoA83 ± 11LiverRat[12]
Total Acyl-CoA61 ± 9HeartHamster[12]

Experimental Protocols

Quantification of this compound and its Precursors by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoAs from biological samples.

1. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of tissue or cell pellet in ice-cold 2:1 (v/v) chloroform/methanol.
  • Add a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA).
  • Perform a phase separation by adding water or a salt solution. The acyl-CoAs will be in the upper aqueous/methanol phase.
  • Collect the upper phase and dry it under a stream of nitrogen or by lyophilization.

2. Liquid Chromatography Separation:

  • Reconstitute the dried extract in a suitable mobile phase.
  • Inject the sample onto a C18 reversed-phase column.
  • Use a gradient elution with a mobile phase system, for example, consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometry Detection:

  • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

Analysis of 14-Methyldocosanoic Acid by GC-MS

This protocol is for the analysis of the corresponding fatty acid after hydrolysis.

1. Lipid Extraction and Hydrolysis:

  • Extract total lipids from the sample using a method such as Folch or Bligh-Dyer.
  • Hydrolyze the lipid extract to release free fatty acids (e.g., by saponification with methanolic KOH).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Methylate the free fatty acids using a reagent such as BF₃-methanol or methanolic HCl by heating at 60-100°C.
  • Extract the FAMEs into an organic solvent like hexane (B92381) or heptane.

3. GC-MS Analysis:

  • Inject the FAMEs onto a capillary GC column (e.g., a polar cyano-column for good separation of isomers).
  • Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
  • The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.

Radiolabeling Studies to Trace Metabolic Pathways

This method allows for the direct tracing of precursors into the final product.

1. Incubation with Radiolabeled Precursor:

  • Culture cells or incubate tissue slices in a medium containing a radiolabeled precursor, such as [¹⁴C]-propionate or [¹⁴C]-valine.
  • After a defined incubation period, harvest the cells or tissue.

2. Extraction and Separation:

  • Extract the lipids and/or acyl-CoAs as described in the protocols above.
  • Separate the metabolites of interest using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

3. Detection of Radioactivity:

  • Quantify the radioactivity in the separated fractions using a scintillation counter or a radio-TLC scanner.
  • The presence of radioactivity in 14-methyldocosanoic acid or its derivatives confirms its synthesis from the provided precursor.

Experimental and Logical Workflows

The investigation of this compound's metabolic precursors can be approached with the following workflow:

Experimental Workflow Hypothesis Hypothesize Metabolic Pathway CellCulture Cell Culture / Tissue Slices Hypothesis->CellCulture Radiolabeling Incubate with [14C]-Precursors CellCulture->Radiolabeling MetaboliteExtraction Metabolite Extraction (Acyl-CoAs, Fatty Acids) Radiolabeling->MetaboliteExtraction LCMS LC-MS/MS Analysis (Acyl-CoAs) MetaboliteExtraction->LCMS GCMS GC-MS Analysis (Fatty Acids) MetaboliteExtraction->GCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis GCMS->DataAnalysis PathwayValidation Pathway Validation DataAnalysis->PathwayValidation

Workflow for investigating metabolic precursors.

Conclusion

The metabolic pathway for this compound is proposed to originate from precursors of branched-chain amino acid and odd-chain fatty acid catabolism, specifically propionyl-CoA. The key steps involve the carboxylation of propionyl-CoA to methylmalonyl-CoA, its incorporation into a growing fatty acid chain by fatty acid synthase, and subsequent elongation to a C22 very-long-chain fatty acyl-CoA by the ELOVL elongase system in the endoplasmic reticulum. The provided experimental protocols offer a robust framework for the qualitative and quantitative analysis of the metabolites involved in this pathway. Further research, particularly utilizing stable isotope tracing and detailed enzymatic assays, will be instrumental in fully elucidating the regulation and functional significance of this compound in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 14-Methyldocosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. Very-long-chain fatty acids (VLCFAs) are fatty acids with carbon chains longer than 20 atoms that are essential components of cellular lipids like sphingolipids and glycerophospholipids.[1][2] The analysis of specific acyl-CoA species is crucial for understanding lipid metabolism and its role in various physiological and pathological processes, including metabolic disorders.[3][4][5][6] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative analysis of this compound can be achieved using an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. The following table summarizes the key mass spectrometry parameters for the analysis. The exact mass of this compound (C44H80N7O17P3S) is 1104.13 g/mol .[7]

Table 1: Mass Spectrometry Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1105.5599.43550
(Internal Standard)(User Defined)(User Defined)(User Defined)50

Note: The precursor ion is represented as [M+H]+. The product ion is derived from the characteristic neutral loss of the 3'-phospho-ADP portion (507 Da) from the precursor ion. The collision energy is an exemplary value and should be optimized for the specific instrument used.

Experimental Protocols

This section details the experimental methodology for the quantification of this compound.

1. Sample Preparation (from Tissue)

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Pellet Washing: Discard the supernatant and wash the pellet twice with 1 mL of ice-cold 2% (w/v) trichloroacetic acid.

  • Extraction: Resuspend the pellet in 500 µL of a solution containing a suitable internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA). Extract the acyl-CoAs by adding 1 mL of an organic solvent mixture (e.g., isopropanol:water, 1:1, v/v).

  • Phase Separation: Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: As specified in Table 1. A characteristic fragmentation of acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[8][9]

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations.

  • Quantification: Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation homogenization Tissue Homogenization sample_prep->homogenization 1 extraction Acyl-CoA Extraction homogenization->extraction 2 cleanup Solid Phase Extraction (SPE) extraction->cleanup 3 lc_separation LC Separation cleanup->lc_separation 4 ms_detection MS/MS Detection lc_separation->ms_detection 5 data_analysis Data Analysis ms_detection->data_analysis 6

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway

signaling_pathway cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_function Cellular Function Docosanoic_Acid Docosanoic Acid Methylation Methyltransferase Docosanoic_Acid->Methylation 14_Methyl_Docosanoic_Acid 14-Methyldocosanoic Acid Methylation->14_Methyl_Docosanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 14_Methyl_Docosanoic_Acid->Acyl_CoA_Synthetase 14_Methyldocosanoyl_CoA This compound Acyl_CoA_Synthetase->14_Methyldocosanoyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation 14_Methyldocosanoyl_CoA->Beta_Oxidation Sphingolipid_Synthesis Sphingolipid Synthesis 14_Methyldocosanoyl_CoA->Sphingolipid_Synthesis Metabolites Downstream Metabolites Beta_Oxidation->Metabolites Membrane_Structure Membrane Structure & Fluidity Sphingolipid_Synthesis->Membrane_Structure

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyldocosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (CoA) molecule. As a derivative of a branched-chain fatty acid (BCFA) and a very-long-chain fatty acid (VLCFA), it is presumed to play a role in various metabolic processes. BCFAs are involved in lipid metabolism, inflammation, and insulin (B600854) resistance, while VLCFAs are key components of cellular lipids and are primarily metabolized in peroxisomes. This document provides detailed protocols for the experimental use of this compound in biochemical and cellular assays, facilitating research into its metabolic fate and potential physiological significance.

Biochemical Properties

PropertyValue
Molecular Formula C₄₄H₈₀N₇O₁₇P₃S
Molecular Weight 1104.13 g/mol
Physical Form Lyophilized powder
Solubility Soluble in aqueous buffers (e.g., PBS, Tris-HCl) and organic solvents like DMSO. For long-chain acyl-CoAs, a mixture of water and DMSO may be necessary for stock solutions.
Storage Store at -20°C or below to prevent degradation. Prepare fresh solutions for each experiment or store aliquots at -80°C.

Potential Biological Roles and Applications

Based on its structure as a branched-chain very-long-chain acyl-CoA, this compound is a valuable tool for investigating several key areas of metabolism:

  • Fatty Acid Metabolism: It can be used as a substrate to study the activity and specificity of enzymes involved in fatty acid β-oxidation, particularly acyl-CoA dehydrogenases and other enzymes of peroxisomal and mitochondrial fatty acid metabolism.[1][2][3]

  • Lipid Synthesis: Researchers can investigate its incorporation into complex lipids such as sphingolipids and glycerophospholipids, which are crucial for membrane structure and cell signaling.[4]

  • Cell Signaling: As a potential precursor for signaling molecules, it can be used to explore its effects on cellular signaling pathways, including those regulated by PPARs (Peroxisome Proliferator-Activated Receptors).[5][6]

  • Metabolic Disorders: This molecule is relevant for studying metabolic disorders associated with the accumulation of VLCFAs, such as adrenoleukodystrophy and Zellweger syndrome.[7]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

Objective: To prepare stable and usable solutions of this compound for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • To prepare a high-concentration stock solution (e.g., 10 mM), add an appropriate volume of a mixture of water and DMSO. Due to the long acyl chain, using a co-solvent like DMSO can aid in dissolution.[8]

    • Vortex gently to dissolve the powder completely.

  • Preparation of Working Solutions:

    • For most enzymatic and cell-based assays, dilute the stock solution to the desired final concentration using the appropriate aqueous buffer.

    • It is recommended to prepare fresh working solutions for each experiment to minimize degradation.[8]

  • Storage:

    • Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Discard any unused working solution after the experiment.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

Objective: To determine if this compound is a substrate for a specific acyl-CoA dehydrogenase (e.g., a very-long-chain acyl-CoA dehydrogenase, VLCAD). This protocol is adapted from the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[2][9]

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound solution

  • Anaerobic cuvette

  • Fluorometer

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

Procedure:

  • Anaerobic Environment:

    • Prepare the assay buffer and degas it thoroughly to create an anaerobic environment, which is crucial for this assay.

    • Alternatively, an enzymatic deoxygenation system can be used.[9]

  • Assay Mixture Preparation:

    • In an anaerobic cuvette, prepare the assay mixture containing the assay buffer, a known concentration of ETF (e.g., 1-5 µM), and the purified acyl-CoA dehydrogenase (e.g., 50-100 nM).

  • Fluorescence Measurement:

    • Place the cuvette in a fluorometer and monitor the intrinsic fluorescence of ETF (Excitation: ~436 nm, Emission: ~495 nm).

    • Initiate the reaction by adding a small volume of the this compound solution to a final concentration in the range of 1-100 µM.

  • Data Analysis:

    • The reduction of ETF by the acyl-CoA dehydrogenase upon oxidation of the substrate will cause a decrease in ETF fluorescence.

    • Calculate the initial rate of fluorescence decrease to determine the enzyme activity.

    • Compare the activity with known substrates (e.g., palmitoyl-CoA for VLCAD) to determine the specificity for this compound.

Hypothetical Quantitative Data:

Substrate (50 µM)EnzymeSpecific Activity (nmol/min/mg)
Palmitoyl-CoAVLCAD150 ± 12
This compound VLCAD85 ± 9
Stearoyl-CoAVLCAD110 ± 10
Protocol 3: Analysis of Cellular Uptake and Metabolism by LC-MS/MS

Objective: To quantify the cellular uptake of this compound and its subsequent metabolism into other acyl-CoA species in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Extraction solution (e.g., acetonitrile/methanol/water)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Incubate the cells with a defined concentration of this compound (e.g., 10 µM) in the culture medium for various time points (e.g., 0, 1, 4, 24 hours).

  • Acyl-CoA Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add the cold extraction solution containing the internal standard to the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the acyl-CoAs.[10]

  • Sample Preparation and LC-MS/MS Analysis:

    • The extracted acyl-CoAs can be further purified using solid-phase extraction (SPE).[11][12]

    • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of various acyl-CoA species.[13][14]

Hypothetical Quantitative Data (Intracellular Concentration in pmol/mg protein):

Time (hours)This compound Downstream Metabolite 1 (e.g., C20-methyl-CoA)Downstream Metabolite 2 (e.g., C18-methyl-CoA)
0000
150.2 ± 4.55.1 ± 0.61.2 ± 0.2
425.8 ± 3.115.7 ± 1.84.5 ± 0.5
245.3 ± 0.88.2 ± 1.12.1 ± 0.3

Diagrams

Experimental_Workflow_for_Acyl_CoA_Analysis A Cell Culture with This compound B Cell Lysis and Acyl-CoA Extraction A->B Wash & Lyse C Solid-Phase Extraction (Purification) B->C Purify D LC-MS/MS Analysis C->D Inject E Data Quantification and Interpretation D->E Analyze Putative_Metabolic_Pathway Substrate This compound Pathway1 Peroxisomal β-Oxidation Substrate->Pathway1 Pathway2 Incorporation into Complex Lipids Substrate->Pathway2 Product1 Shorter-chain Branched Acyl-CoAs Pathway1->Product1 Product2 Acetyl-CoA Pathway1->Product2 Product3 Sphingolipids, Glycerophospholipids Pathway2->Product3

References

Applications of 14-Methyldocosanoyl-CoA in Lipidomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyldocosanoyl-CoA is a coenzyme A (CoA) ester of a branched-chain very long-chain fatty acid (VLCFA). While specific research focusing exclusively on this compound is limited, its role and applications in lipidomics can be understood by examining the broader class of branched-chain fatty acids (BCFAs) and very long-chain fatty acyl-CoAs. These molecules are crucial components of cellular metabolism and are increasingly recognized for their involvement in various physiological and pathological processes. This document provides detailed application notes and protocols for the study of this compound and related compounds in the field of lipidomics.

Branched-chain fatty acids are key components of bacterial cell membranes, influencing membrane fluidity and function.[1] In mammals, VLCFAs and BCFAs, or their CoA esters, are involved in regulating gene expression through nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] Dysregulation of VLCFA metabolism is associated with severe neurological disorders, such as X-linked adrenoleukodystrophy.[4] Therefore, the accurate analysis of these molecules is critical for understanding disease mechanisms and for the discovery of new therapeutic targets.

Application Notes

Biomarker Discovery in Infectious Diseases
  • Application: Given that branched-chain fatty acids are abundant in the cell walls of certain bacteria, such as Mycobacterium tuberculosis, this compound can be investigated as a potential biomarker for bacterial infections.[5][6][7][8] The unique lipid profiles of pathogenic bacteria can be exploited for diagnostic purposes.

  • Research Context: In the context of tuberculosis research, lipidomics studies can help in understanding the host-pathogen interaction and in identifying new drug targets within the bacterial lipid metabolism.[6] The analysis of specific BCFAs and their CoA derivatives can provide insights into the metabolic state of the bacteria.

Modulator of Nuclear Receptor Signaling
  • Application: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3] this compound, as a member of this class, can be used in studies to investigate the activation of PPARα and its downstream effects on lipid metabolism.

  • Drug Development: Understanding how specific fatty acyl-CoAs modulate PPARα activity can inform the development of novel drugs for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

Standard for Quantitative Lipidomics
  • Application: A purified and quantified standard of this compound is essential for the accurate quantification of this and other related BCFAs in biological samples using mass spectrometry-based lipidomics platforms.

  • Methodology: It can be used to create calibration curves and as an internal standard (if isotopically labeled) to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a lipidomics experiment analyzing the levels of this compound in bacterial and mammalian samples. This data is for illustrative purposes to demonstrate how such findings could be presented.

Sample IDSample TypeConditionThis compound (pmol/mg protein)Fold Changep-value
BAC-01M. smegmatisControl15.2 ± 2.1--
BAC-02M. smegmatisIsoniazid-treated2.8 ± 0.50.18<0.01
MAM-01Human HepatocytesControl0.5 ± 0.1--
MAM-02Human HepatocytesPPARα agonist1.8 ± 0.33.6<0.05

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a method for the extraction of acyl-CoAs, including this compound, from cultured cells or tissues.

Materials:

  • Cold methanol (B129727)

  • Cold 5% perchloric acid (PCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning solution (e.g., methanol)

  • SPE equilibration solution (e.g., water)

  • SPE wash solution (e.g., 5% methanol in water)

  • SPE elution buffer (e.g., methanol with 50 mM ammonium (B1175870) acetate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in 1 mL of cold methanol. Add the internal standard at this stage for accurate quantification.

  • Acidification: Add 0.5 mL of cold 5% PCA to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Preparation: Condition a C18 SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of water.

  • Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium acetate

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined using a pure standard.

  • Collision Energy: Optimize for the specific analyte.

  • Data Analysis: Quantify the analyte by comparing the peak area of the endogenous compound to the peak area of the internal standard and using a calibration curve generated with a pure standard of this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (with Internal Standard) Acidification 2. Protein Precipitation (Perchloric Acid) Homogenization->Acidification Add PCA Centrifugation 3. Centrifugation Acidification->Centrifugation Separate supernatant SPE 4. Solid-Phase Extraction (C18) Centrifugation->SPE Load supernatant LCMS 5. LC-MS/MS Analysis SPE->LCMS Inject eluate DataProcessing 6. Data Processing (Quantification) LCMS->DataProcessing Acquire data Interpretation 7. Biological Interpretation DataProcessing->Interpretation Generate results

Caption: Workflow for the analysis of this compound.

PPARa_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., β-oxidation enzymes) PPRE->TargetGenes Activates Transcription

Caption: Activation of PPARα signaling by this compound.

References

Application Notes and Protocols for 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyldocosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. They are also known to act as signaling molecules, modulating the activity of various enzymes and cellular processes. Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability of experimental results. These application notes provide detailed guidelines for its storage, handling, and use in common experimental protocols.

Product Information

PropertyValue
Molecular Formula C44H80N7O17P3S
Molecular Weight 1104.13 g/mol
Appearance Lyophilized solid
Purity Refer to Certificate of Analysis

Handling and Storage

Proper handling and storage are paramount to prevent degradation of this compound. As a long-chain acyl-CoA, it is susceptible to hydrolysis and oxidation.

General Handling
  • Hygroscopic and Moisture Sensitive : Handle the solid compound in a dry environment, preferably in a glove box or under an inert gas like argon or nitrogen.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Avoid Contamination : Use sterile, nuclease-free tubes and pipette tips to prevent enzymatic degradation.

Storage Conditions

It is crucial to store this compound under conditions that minimize degradation. The recommended storage conditions are summarized below. Always refer to the manufacturer's Certificate of Analysis for specific recommendations.

FormStorage TemperatureShelf LifeNotes
Lyophilized Solid -20°C or -80°CRefer to CoAStore in a desiccator or with desiccant packs to protect from moisture. Protect from light.
Stock Solution -20°C or -80°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before storing.
Working Solution 2-8°CUp to 24 hoursPrepare fresh for each experiment if possible. Keep on ice during use.
Reconstitution of Lyophilized Solid

To prepare a stock solution, the lyophilized powder should be carefully reconstituted.

Protocol for Reconstitution:

  • Before opening, centrifuge the vial at a low speed (e.g., 1,000 x g) for 1-2 minutes to collect all the powder at the bottom.

  • Under sterile conditions, add the desired volume of a suitable solvent (see Section 4) to the vial.

  • Gently swirl or pipette up and down to dissolve the powder completely. Avoid vigorous vortexing, which can cause degradation.

  • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Solubility

The solubility of long-chain acyl-CoAs like this compound can be challenging. The choice of solvent will depend on the downstream application.

SolventSuitability
Aqueous Buffers (e.g., PBS, Tris-HCl) Limited solubility. Forms micelles at concentrations above the critical micelle concentration (CMC). The CMC is influenced by pH, ionic strength, and temperature. For use in aqueous systems, it is often necessary to first dissolve in an organic solvent and then dilute into the buffer, or to use a carrier protein.
Organic Solvents (e.g., Ethanol (B145695), Methanol, DMSO) Good solubility. Can be used to prepare concentrated stock solutions. Note that organic solvents may interfere with certain biological assays. It is important to determine the tolerance of the experimental system to the chosen solvent.
Carrier Proteins (e.g., Fatty Acid-Free BSA) Recommended for cell-based assays and some enzymatic assays to enhance solubility and facilitate delivery in aqueous media. The acyl-CoA can be pre-complexed with BSA before addition to the experimental system.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Preparation of this compound:BSA Complex

This protocol is for preparing a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) for use in cell culture or other aqueous systems.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Sterile PBS or cell culture medium

  • Sterile, conical tubes

Procedure:

  • Prepare a stock solution of this compound in ethanol or DMSO.

  • In a separate tube, prepare a stock solution of fatty acid-free BSA in sterile PBS or culture medium (e.g., 10% w/v).

  • While gently vortexing the BSA solution, slowly add the this compound stock solution to the desired final concentration.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the solution through a 0.22 µm filter if to be used in cell culture.

  • The complex is now ready for use.

Enzymatic Assay using this compound as a Substrate

This protocol provides a general workflow for an enzymatic assay where this compound is a substrate, for example, with an acyl-CoA dehydrogenase or an acyltransferase.

Materials:

  • This compound

  • Enzyme of interest

  • Assay buffer

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate that couples to the reaction product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of this compound in the appropriate assay buffer. If solubility is an issue, consider the use of a low concentration of a non-ionic detergent (e.g., Triton X-100) or pre-complexing with BSA, ensuring these do not interfere with the assay.

  • Add the assay components (buffer, co-factors, detection reagent) to the wells of a 96-well plate.

  • Add the enzyme to the appropriate wells. Include controls without the enzyme to measure background signal.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the this compound working solution to all wells.

  • Immediately measure the signal (absorbance or fluorescence) at time zero and then at regular intervals for a set period using a microplate reader.

  • Calculate the reaction rate from the change in signal over time.

Visualizations

General Handling Workflow

G cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use s1 Receive Lyophilized Product s2 Store at -20°C or -80°C in Desiccator s1->s2 p1 Centrifuge Vial s2->p1 Retrieve for Use p2 Reconstitute in Appropriate Solvent p1->p2 p3 Aliquot Stock Solution p2->p3 p4 Store Aliquots at -80°C p3->p4 u1 Thaw Aliquot on Ice p4->u1 Retrieve for Use u2 Prepare Working Solution u1->u2 u3 Perform Assay u2->u3

Caption: Workflow for handling and use of this compound.

Role in Fatty Acid Beta-Oxidation

G This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA This compound->Trans-Δ2-Enoyl-CoA FAD -> FADH2 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA H2O L-β-Hydroxyacyl-CoA->Hydroxyacyl-CoA Dehydrogenase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA NAD+ -> NADH β-Ketoacyl-CoA->Thiolase β-Ketoacyl-CoA->Acetyl-CoA Acyl-CoA (C21) Acyl-CoA (C21) β-Ketoacyl-CoA->Acyl-CoA (C21)

Caption: General pathway of fatty acid beta-oxidation for long-chain acyl-CoAs.

References

Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acyl-Coenzyme A (BCFA-CoA) thioesters are critical metabolic intermediates derived from branched-chain fatty acids (BCFAs). These molecules are implicated in various physiological and pathophysiological processes, including the regulation of lipid metabolism and cellular signaling. Notably, certain BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are potent endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in the transcriptional regulation of genes related to fatty acid oxidation.[1][2][3] The accumulation of BCFAs and their CoA esters is associated with several metabolic disorders, including peroxisomal biogenesis disorders like Zellweger syndrome and Refsum disease.

Accurate and reliable quantification of BCFA-CoAs in biological matrices is essential for understanding their roles in health and disease and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the analysis of BCFA-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway: BCFA-CoAs as PPARα Ligands

BCFA-CoAs play a significant role as signaling molecules by directly binding to and activating PPARα. This activation leads to the transcription of genes containing peroxisome proliferator response elements (PPREs) in their promoter regions. These genes encode for enzymes involved in the β-oxidation of fatty acids, including BCFAs themselves, creating a feedback loop that regulates their own metabolism.

BCFA_CoA_PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (BCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Activation BCFA_CoA BCFA-CoA Acyl_CoA_Synthetase->BCFA_CoA Synthesis PPARa PPARα BCFA_CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Dimerization RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation Metabolic_Enzymes Metabolic Enzymes (e.g., ACOX1, CPT1A) Target_Genes->Metabolic_Enzymes Translation Metabolic_Enzymes->BCFA_CoA Metabolism (Negative Feedback)

BCFA-CoA activation of the PPARα signaling pathway.

Quantitative Data

The quantification of BCFA-CoAs is challenging due to their low endogenous concentrations and the complexity of biological matrices. The following table summarizes the affinity of select BCFA-CoAs for PPARα, which is a critical parameter in their biological activity. Direct concentration measurements in tissues are less commonly reported in literature compared to their corresponding free fatty acids.

AnalyteReceptorDissociation Constant (Kd)MethodReference
Phytanoyl-CoAPPARα~11 nMQuenching of intrinsic amino acid fluorescence[1][2][3]
Pristanoyl-CoAPPARα~12 nMQuenching of intrinsic amino acid fluorescence[3]
Phytanic AcidPPARαHigh (nM range)Quenching of intrinsic amino acid fluorescence[3]
Pristanic AcidPPARαHigh (nM range)Quenching of intrinsic amino acid fluorescence[3]

Experimental Protocols

Synthesis of Branched-Chain Fatty Acyl-CoA Standards

Accurate quantification requires pure analytical standards. BCFA-CoAs can be synthesized from their corresponding free fatty acids.

Materials:

Protocol:

  • Activation of the Fatty Acid: Dissolve the branched-chain fatty acid in anhydrous THF. Add CDI in a 1.1:1 molar ratio to the fatty acid. Allow the reaction to proceed at room temperature for 1 hour to form the fatty acyl-imidazole intermediate.

  • Thioester Formation: In a separate vial, dissolve Coenzyme A trilithium salt in water. Add triethylamine to adjust the pH to ~7.5.

  • Coupling Reaction: Slowly add the fatty acyl-imidazole solution to the Coenzyme A solution with stirring. Let the reaction proceed at room temperature for at least 3 hours.

  • Purification: Purify the resulting BCFA-CoA using solid-phase extraction.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and salts.

    • Elute the BCFA-CoA with a mixture of acetonitrile and water.

  • Purity Assessment: Analyze the purity of the synthesized standard by LC-MS. The final product should be stored at -80°C.

Sample Preparation from Biological Matrices

The following is a general workflow for the extraction of BCFA-CoAs from tissues or cells.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) IS_Spike Spike with Internal Standard (e.g., ¹³C-labeled BCFA-CoA) Sample->IS_Spike Homogenization Homogenization in Extraction Solvent (e.g., Acetonitrile/Isopropanol/Water) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction IS_Spike->Homogenization Dry_Reconstitute Dry Down and Reconstitute in LC-MS Compatible Solvent Extraction->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis Data_Analysis Data Processing and Quantification LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for 14-Methyldocosanoyl-CoA in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established protocols specifically for 14-Methyldocosanoyl-CoA are limited in currently available scientific literature. The following application notes and protocols are based on the established methodologies for very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acids. Researchers should adapt and validate these protocols for their specific experimental needs.

Introduction to this compound and its Potential Role in Metabolic Disease

This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a methyl branch. VLCFAs are fatty acids with 22 or more carbon atoms, and they play crucial roles in various cellular processes.[1] Branched-chain fatty acids, on the other hand, are known to have distinct metabolic fates and biological activities compared to their straight-chain counterparts. The combination of a very long chain and a methyl branch suggests that this compound may have unique functions in lipid metabolism and signaling.

VLCFAs are key components of sphingolipids and glycerophospholipids and are involved in maintaining membrane fluidity and the formation of lipid rafts.[1] Dysregulation of VLCFA metabolism is associated with several metabolic disorders. While the specific roles of this compound are not well-defined, its structural similarity to other VLCFAs suggests potential involvement in:

  • Insulin (B600854) Resistance: Elevated levels of certain long-chain fatty acyl-CoAs in skeletal muscle have been linked to insulin resistance.[2] This is thought to occur through the activation of protein kinase C isoforms, which can impair insulin signaling.[3]

  • Lipotoxicity: The accumulation of fatty acid intermediates in non-adipose tissues can lead to cellular dysfunction and apoptosis, a phenomenon known as lipotoxicity.[4][5] VLCFA-CoAs can contribute to this process by altering membrane composition and generating downstream signaling molecules like ceramides.

  • Cellular Signaling: Long-chain acyl-CoA esters can act as signaling molecules, regulating transcription factors and other cellular processes.[6]

Application Notes

Quantification of this compound in Biological Samples

The primary method for the sensitive and specific quantification of acyl-CoA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This technique allows for the separation of different acyl-CoA species followed by their specific detection and quantification.

Sample Types:

  • Tissue homogenates (e.g., liver, skeletal muscle, adipose tissue)

  • Cultured cells

Key Considerations:

  • Due to the low abundance of VLCFA-CoAs, a sensitive mass spectrometer is required.

  • The use of a stable isotope-labeled internal standard is crucial for accurate quantification. The synthesis of a custom standard for this compound may be necessary.[8][9]

Investigating the Role of this compound in Cellular Metabolism

To study the effects of this compound on cellular processes, researchers can treat cultured cells with the corresponding fatty acid, 14-methyldocosanoic acid. The fatty acid will be taken up by the cells and converted to its CoA ester intracellularly.

Potential Research Areas:

  • Insulin Signaling: Assess the effect of 14-methyldocosanoic acid treatment on insulin-stimulated glucose uptake and the phosphorylation of key proteins in the insulin signaling pathway (e.g., Akt, IRS-1).

  • Lipotoxicity: Evaluate markers of cellular stress and apoptosis (e.g., caspase activation, ROS production) in cells treated with 14-methyldocosanoic acid.

  • Lipid Droplet Formation: Investigate the impact of 14-methyldocosanoic acid on the formation and morphology of lipid droplets.

Quantitative Data Summary

ParameterValueOrganism/Cell TypeExperimental ConditionReference
Basal Malonyl-CoA Concentration 0.14 ± 0.05 pmol/mgHuman Skeletal MuscleOvernight Fast[10]
Malonyl-CoA after Hyperinsulinemic Clamp 0.24 ± 0.05 pmol/mgHuman Skeletal MuscleHyperinsulinemic, hyperglycemic clamp[10]
Palmitoyl-CoA Concentration ~10-50 pmol/mg proteinRat Liver-[6]
Acetyl-CoA Concentration 5.77 ± 3.08 pmol/mgMouse HeartFed state[11]
Propionyl-CoA Concentration 0.476 ± 0.224 pmol/mgMouse HeartFed state[11]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[12][13]

1. Sample Preparation: a. For tissues, homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 chloroform:methanol. b. For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 80% methanol. c. Add a known amount of a suitable internal standard (e.g., a synthesized stable isotope-labeled this compound or a commercially available C17:0-CoA). d. Vortex vigorously for 1 minute and incubate on ice for 15 minutes. e. Centrifuge at 13,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A reverse-phase C18 column suitable for lipid analysis. ii. Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. iii. Mobile Phase B: Acetonitrile:Isopropanol (7:3) with 10 mM ammonium acetate and 0.1% formic acid. iv. Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs. b. Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). iii. Precursor and Product Ions: These will need to be determined empirically for this compound and the internal standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 is often observed.[14]

Protocol 2: In Vitro Study of this compound Effects on Insulin Signaling

1. Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) to ~80% confluency. b. Prepare a stock solution of 14-methyldocosanoic acid complexed to bovine serum albumin (BSA). c. Treat cells with varying concentrations of 14-methyldocosanoic acid (e.g., 10-200 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (BSA alone).

2. Insulin Stimulation and Cell Lysis: a. After the fatty acid treatment, serum-starve the cells for 2-4 hours. b. Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes. c. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Western Blot Analysis: a. Determine the protein concentration of the cell lysates. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated and total Akt, and other relevant proteins in the insulin signaling pathway. d. Use appropriate secondary antibodies and a chemiluminescent substrate for detection. e. Quantify the band intensities to determine the effect of 14-methyldocosanoic acid on insulin-stimulated protein phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4 GLUT4 Glucose Glucose GLUT4->Glucose Uptake Insulin Insulin Insulin->Insulin_Receptor VLCFA_CoA This compound (and other VLCFA-CoAs) PKC PKC VLCFA_CoA->PKC Activates PKC->IRS1 Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4 Translocation

Caption: Putative role of this compound in insulin resistance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Cell Lysis Extraction Acyl-CoA Extraction (e.g., with Chloroform:Methanol) Tissue_Homogenization->Extraction Derivatization Dry and Reconstitute Extraction->Derivatization LC_Separation LC Separation (C18 Reverse Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (using Internal Standard) MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Workflow for this compound quantification.

References

Application Note & Protocol: Quantification of 14-Methyldocosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyldocosanoyl-CoA is a very long-chain, branched fatty acyl-coenzyme A. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation and lipid signaling pathways. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the accurate quantification of these molecules in tissue samples a key area of research. This document provides a detailed protocol for the quantification of this compound in tissue samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on established methods for long-chain acyl-CoA analysis and has been adapted for the specific properties of this compound.

Experimental Protocols

1. Tissue Homogenization and Extraction of Acyl-CoAs

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[1][2][3][4]

  • Materials:

    • Frozen tissue samples (e.g., liver, heart, brain)

    • Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)

    • 2-propanol

    • Acetonitrile

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a custom synthesized deuterated this compound. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

    • Homogenizer (e.g., glass homogenizer or bead beater)

    • Centrifuge

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately add 1 mL of cold phosphate buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.

    • Add 4 mL of acetonitrile, vortex again, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This step is crucial for removing interfering substances from the tissue extract.[2][3]

  • Materials:

    • C18 SPE cartridges

    • Methanol (B129727)

    • Phosphate buffer (25 mM KH2PO4, pH 5.3)

    • 2-propanol

  • Procedure:

    • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of phosphate buffer.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of phosphate buffer to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Quantification

The analysis of long-chain acyl-CoAs is typically performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.[5][6][7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z) for this compound: [M+H]+ (calculated m/z = 1118.6).

    • Product Ion (m/z) for this compound: A common fragment for acyl-CoAs corresponds to the loss of the phosphopantetheine and adenosine (B11128) portion (neutral loss of 507.1 Da). The specific product ion would be m/z 611.5. Another characteristic fragment is at m/z 809.3.

    • MRM Transitions:

      • This compound: 1118.6 -> 611.5

      • Internal Standard (Heptadecanoyl-CoA): 1032.5 -> 525.4

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different mouse tissues. This data is for illustrative purposes only.

TissueConcentration (pmol/g tissue)Standard Deviation (pmol/g)Recovery (%)
Liver15.22.185
Heart8.91.582
Brain2.50.878
Adipose25.83.588

Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue Sample Homogenization Homogenization (Buffer + IS) Tissue->Homogenization Extraction Acyl-CoA Extraction (Organic Solvents) Homogenization->Extraction Purification Solid-Phase Extraction (C18 Cartridge) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification (Standard Curve) Integration->Quantification Result Final Concentration (pmol/g tissue) Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_input Substrate Input cluster_activation Activation cluster_metabolism Metabolic Fates BCFA Branched-Chain Fatty Acids (e.g., 14-Methyldocosanoic Acid) AcylCoA_Synthetase Very Long-Chain Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase Target_CoA This compound AcylCoA_Synthetase->Target_CoA BetaOxidation Peroxisomal Beta-Oxidation Target_CoA->BetaOxidation Lipid_Synthesis Incorporation into Complex Lipids Target_CoA->Lipid_Synthesis Signaling Modulation of Nuclear Receptors Target_CoA->Signaling

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for Studying PPARα Activation by 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly fatty acid catabolism. As a member of the nuclear receptor superfamily, its activation leads to the transcriptional upregulation of a suite of genes involved in fatty acid uptake, transport, and oxidation in tissues with high fatty acid metabolic rates, such as the liver, heart, and skeletal muscle. This makes PPARα a significant therapeutic target for metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease.

Endogenous ligands for PPARα include a variety of fatty acids and their derivatives. Notably, very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) have been identified as potent activators of PPARα. Crucially, it is their coenzyme A (CoA) thioesters that are recognized as the high-affinity, active ligands that bind to PPARα, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription.

This document provides detailed application notes and experimental protocols for investigating the activation of PPARα by 14-Methyldocosanoyl-CoA, a C23 branched-chain fatty acyl-CoA. While direct experimental data for this specific molecule is limited, its structural characteristics strongly suggest it is a potent PPARα agonist, based on studies of similar very-long-chain and branched-chain fatty acyl-CoAs. The provided protocols and data serve as a comprehensive guide for researchers to characterize the interaction between this compound and PPARα.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, providing an expected range of activity.

Table 1: Binding Affinity of Various Fatty Acyl-CoAs to PPARα

LigandChain Length & TypeDissociation Constant (Kd) (nM)Reference
Lignoceroyl-CoAC24:0 VLCFA-CoA3 ± 1[1][2]
Cerotoyl-CoAC26:0 VLCFA-CoA5 ± 1[1][2]
Behenoyl-CoAC22:0 VLCFA-CoA10 ± 1[1][2]
Phytanoyl-CoAC20 BCFA-CoA11 ± 1[1][2]
Pristanoyl-CoAC19 BCFA-CoA12 ± 1[1][2]
Arachidonoyl-CoAC20:4 PUFA-CoA20 ± 2[1][2]
Lignoceric AcidC24:0 VLCFA> 1000[1][2]

VLCFA: Very-Long-Chain Fatty Acid; BCFA: Branched-Chain Fatty Acid; PUFA: Polyunsaturated Fatty Acid.

Table 2: Representative Fold Change in PPARα Target Gene Expression Upon Activator Treatment

Target GeneFunctionCell Type/TissueFold ChangeActivatorReference
ACOX1Peroxisomal β-oxidationHuman Hepatocytes~2-5 foldWy-14643[3]
CPT1AMitochondrial fatty acid uptakeHuman Hepatocytes~2-4 foldFenofibrate[4]
PDK4Regulation of glucose utilizationMouse Liver~5-15 foldWy-14643[3]
FABP1Fatty acid binding and transportMouse Liver~3-8 foldFenofibrate[4]

Signaling Pathway

The activation of target genes by this compound is mediated through the canonical PPARα signaling pathway. As a branched-chain fatty acyl-CoA, it is hypothesized to be a direct ligand for PPARα.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_MD_CoA This compound PPARa PPARα 14_MD_CoA->PPARa Binds and Activates CoRepressor Co-repressor Complex 14_MD_CoA->CoRepressor Displaces RXR RXR PPARa->RXR Heterodimerizes with PPARa->CoRepressor Binds to CoActivator Co-activator Complex PPARa->CoActivator Recruits PPRE PPRE CoRepressor->PPRE Represses Transcription CoActivator->PPRE Initiates Transcription TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Protein Synthesis Protein Synthesis Experimental_Workflow Experimental Workflow for PPARα Activation Studies cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Optional) LuciferaseAssay Luciferase Reporter Assay (EC50 Determination) qPCR Quantitative PCR (qPCR) (Target Gene Expression) LuciferaseAssay->qPCR Confirm Activity AnimalModel Animal Model Treatment (e.g., Mouse) qPCR->AnimalModel Validate in a Biological System TissueAnalysis Tissue Analysis (Liver, Muscle) AnimalModel->TissueAnalysis Assess Physiological Effects end end TissueAnalysis->end Data Analysis & Conclusion start Synthesize or Procure This compound start->LuciferaseAssay

References

Troubleshooting & Optimization

improving 14-Methyldocosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key functions?

This compound is a very-long-chain branched-chain fatty acyl-CoA. Acyl-CoAs are crucial intermediates in numerous metabolic pathways. They are involved in the biosynthesis of complex lipids, energy production through β-oxidation, and cellular signaling. Specifically, as a long-chain fatty acyl-CoA, it is a substrate for enzymes involved in fatty acid metabolism and may play a role in regulating metabolic processes.

Q2: What makes this compound unstable in solution?

The primary cause of instability for this compound, like other acyl-CoAs, is the high-energy thioester bond that links the fatty acid to Coenzyme A. This bond is susceptible to hydrolysis, a chemical reaction where water breaks the bond, leading to the formation of the free fatty acid (14-methyldocosanoic acid) and Coenzyme A. This hydrolysis is thermodynamically favorable and can be accelerated by factors such as pH, temperature, and the presence of certain enzymes.

Q3: What are the main degradation pathways for this compound?

There are two primary degradation pathways for this compound in a laboratory setting:

  • Chemical Hydrolysis: This is the non-enzymatic cleavage of the thioester bond by water. The rate of hydrolysis is influenced by the pH and temperature of the solution. It is generally faster at alkaline pH.

  • Enzymatic Degradation: Biological samples may contain enzymes called acyl-CoA thioesterases (ACOTs) that catalyze the hydrolysis of the thioester bond.[1] These enzymes play a role in regulating the intracellular levels of acyl-CoAs.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of this compound solutions.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

  • Possible Cause: Degradation of the compound during or after dissolution.

  • Troubleshooting Steps:

    • Solvent Choice: Due to the long hydrocarbon chain, this compound has limited solubility in purely aqueous solutions, which can also contribute to apparent instability if not fully dissolved.

      • Recommendation: For preparing stock solutions, first dissolve the lyophilized powder in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, slowly add the aqueous buffer to the desired final concentration while vortexing. This ensures the molecule is fully solvated before being introduced to the aqueous environment.

    • pH of the Buffer: The thioester bond is more stable at a slightly acidic to neutral pH.

      • Recommendation: Prepare aqueous solutions in a buffer with a pH between 6.0 and 7.5. Avoid alkaline conditions (pH > 8.0) as they significantly accelerate hydrolysis.

    • Temperature: Higher temperatures increase the rate of hydrolysis.

      • Recommendation: Prepare solutions on ice and store them at low temperatures. For short-term storage (a few hours), keep the solution on ice. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Issue 2: Loss of activity or inconsistent results in enzymatic assays using this compound.

  • Possible Cause: Degradation of the substrate in the assay buffer or during incubation.

  • Troubleshooting Steps:

    • Fresh is Best: The most reliable approach is to prepare the this compound solution fresh for each experiment.

    • Minimize Incubation Time in Aqueous Buffer: If possible, add the this compound solution to the assay mixture immediately before starting the reaction.

    • Enzyme Purity: Ensure that the enzyme preparations used in your assays are free from contaminating acyl-CoA thioesterases.

    • Control Experiments: Run control experiments without your enzyme of interest to quantify the rate of non-enzymatic hydrolysis of this compound under your specific assay conditions (buffer, pH, temperature, and incubation time). This will help you to correct for substrate degradation.

Issue 3: Difficulty in obtaining reproducible results in analytical measurements (e.g., LC-MS).

  • Possible Cause: Degradation during sample preparation and analysis.

  • Troubleshooting Steps:

    • Rapid Sample Processing: Keep samples on ice throughout the extraction and preparation process.

    • Acidification of Extraction Solvent: To stabilize the acyl-CoAs during extraction from biological matrices, consider using an acidic extraction solvent.

    • Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA that is not naturally present in the sample, can help to correct for degradation and variations in extraction efficiency and instrument response.

Quantitative Data on Stability

ConditionEffect on StabilityRecommendation
pH
Acidic (pH < 6.0)Generally more stableUse buffers in the slightly acidic to neutral range.
Neutral (pH 6.0 - 7.5)Moderately stableOptimal for most experiments.
Alkaline (pH > 8.0)Unstable, rapid hydrolysisAvoid alkaline conditions.
Temperature
-80°CHigh stability (long-term)Recommended for long-term storage of stock solutions.
-20°CGood stability (short to medium-term)Suitable for storage of aliquots for regular use.
4°C (on ice)Limited stability (hours)Recommended for working solutions during an experiment.
Room TemperatureLow stability (minutes to hours)Avoid prolonged exposure.
> 30°CVery unstableAvoid.
Solvent
Aqueous BufferProne to hydrolysisPrepare fresh or use appropriate storage conditions.
DMSO/EthanolGood for initial dissolutionUse as a co-solvent for preparing aqueous solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Aqueous buffer of choice (e.g., 50 mM potassium phosphate, pH 7.0)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add a small, precise volume of anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM).

    • Vortex gently until the powder is completely dissolved.

    • To prepare a working stock solution, while vortexing the DMSO stock, slowly add the desired volume of cold aqueous buffer to reach the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible and be compatible with your downstream application.

    • Aliquot the working stock solution into single-use microcentrifuge tubes.

    • Immediately flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Visualizations

Chemical_Hydrolysis Chemical Hydrolysis of this compound cluster_reactants Reactants cluster_products Products cluster_conditions Influencing Factors 14-MD-CoA This compound 14-MDA 14-Methyldocosanoic Acid 14-MD-CoA->14-MDA Hydrolysis of Thioester Bond CoASH Coenzyme A 14-MD-CoA->CoASH H2O Water High_pH Alkaline pH High_pH->14-MD-CoA Accelerates High_Temp High Temperature High_Temp->14-MD-CoA Accelerates

Caption: Chemical hydrolysis of this compound.

Beta_Oxidation_Workflow Metabolic Fate: β-Oxidation of Branched-Chain Acyl-CoA 14-MD-CoA This compound (in Mitochondria) Dehydrogenation Acyl-CoA Dehydrogenase (FAD -> FADH2) 14-MD-CoA->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hydration->Dehydrogenation2 Thiolysis Thiolase Dehydrogenation2->Thiolysis Thiolysis->14-MD-CoA Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA n cycles Propionyl-CoA Propionyl-CoA (from branched end) Thiolysis->Propionyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA

Caption: β-Oxidation of this compound.

References

troubleshooting low yield in 14-Methyldocosanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 14-Methyldocosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a frequent issue in the synthesis of very-long-chain fatty acyl-CoAs, particularly those with branched chains. The following guide addresses common problems in a question-and-answer format, assuming a common enzymatic synthesis approach using a long-chain acyl-CoA synthetase (ACSL).

Q1: My reaction shows very low conversion of 14-methyldocosanoic acid to its CoA ester. What are the primary causes?

A1: Low conversion can stem from several factors related to enzyme activity, substrate quality, and reaction conditions.

  • Enzyme Inactivity: The acyl-CoA synthetase may be inactive or operating at a suboptimal level. Verify the enzyme's activity with a reliable positive control (e.g., palmitic acid). Ensure proper storage conditions (-20°C or -80°C in a glycerol-containing buffer) have been maintained.

  • Substrate Insolubility: 14-methyldocosanoic acid is a very long-chain fatty acid with extremely low aqueous solubility. If it is not properly solubilized, it will be unavailable to the enzyme.

  • Inhibitors: Contaminants in the 14-methyldocosanoic acid starting material or other reagents can inhibit the enzyme. The final product, this compound, can also cause feedback inhibition of the acetyl-CoA carboxylase, which is involved in fatty acid synthesis.[1][2]

  • Suboptimal pH or Temperature: Ensure the reaction buffer pH is within the optimal range for the specific acyl-CoA synthetase used (typically between 7.0 and 8.0). The reaction temperature should also be optimized (usually around 37°C).

Q2: How can I improve the solubility of 14-methyldocosanoic acid in the reaction?

A2: Improving the solubility of the fatty acid substrate is critical for a successful reaction.

  • Use of a Carrier Protein: Incorporate fatty acid-free Bovine Serum Albumin (BSA) into the reaction buffer. BSA binds to the fatty acid, sequestering it from the aqueous environment and presenting it to the enzyme in a soluble form.

  • Detergent Micelles: Low concentrations of a non-denaturing detergent, such as Triton X-100, can be used to create micelles that solubilize the fatty acid. However, detergent concentrations must be carefully optimized as they can inhibit the enzyme at higher levels.

  • Potassium Salt Preparation: Convert the free fatty acid to its potassium salt by dissolving it in a small amount of ethanolic KOH and then evaporating the solvent. The potassium salt has higher aqueous solubility than the free acid.

Q3: The reaction starts well but then plateaus quickly, leaving a significant amount of unreacted starting material. What could be the cause?

A3: This pattern often points to product inhibition, substrate degradation, or depletion of a critical cofactor.

  • Product Inhibition: As this compound is formed, it may bind to the enzyme's active site and prevent further substrate binding.[1][2] Consider a reaction setup that removes the product as it is formed, for example, by coupling the reaction to a downstream enzyme that utilizes the acyl-CoA.

  • ATP Depletion: The synthesis of acyl-CoA is an energy-intensive process that consumes ATP, converting it to AMP and pyrophosphate (PPi).[3] If ATP is limiting, the reaction will stop. Ensure an adequate starting concentration of ATP. Including an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) can also be beneficial.

  • Pyrophosphate Accumulation: The accumulation of pyrophosphate (PPi) can shift the reaction equilibrium back towards the reactants. Including inorganic pyrophosphatase in the reaction mixture will hydrolyze PPi to two molecules of phosphate, driving the reaction forward.

Q4: I am observing multiple products on my TLC plate or HPLC chromatogram. What are these side products?

A4: The presence of multiple products suggests side reactions or degradation.

  • Acyl-CoA Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH values. This will regenerate the free fatty acid.

  • Adenylate Formation: The reaction proceeds through an acyl-adenylate intermediate. If the subsequent reaction with Coenzyme A is slow or stalled, this intermediate may accumulate.

  • Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the fatty acid substrate may undergo oxidation, leading to undesired byproducts.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the enzymatic synthesis of a very-long-chain acyl-CoA like this compound?

Q: How can I purify the final this compound product?

A: Purification is essential to remove unreacted substrates, enzyme, and byproducts.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to separate the amphipathic this compound from water-soluble components like ATP, CoA, and buffer salts.

  • Ion-Exchange Chromatography: This method is effective for separating the negatively charged this compound from the free fatty acid and other non-charged or less charged species.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a high-resolution technique suitable for both purification and analysis of the final product.

Q: What are the best methods for storing this compound?

A: Due to the hydrolytically sensitive thioester bond, proper storage is crucial. Store the purified product in an acidic buffer (pH 4-5) at -80°C. Aliquoting the sample before freezing will prevent multiple freeze-thaw cycles, which can lead to degradation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the enzymatic synthesis of long-chain acyl-CoAs. These values can be used as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1 (Standard)Condition 2 (Optimized for VLCFA)Potential Impact on Yield
Enzyme Long-Chain Acyl-CoA SynthetaseAcyl-CoA Synthetase with known VLCFA activitySubstrate specificity is key for high yield.
14-methyldocosanoic acid 100 µM50 µMHigher concentrations can lead to insolubility and substrate inhibition.
Coenzyme A 1 mM1.5 mMShould be in excess but very high levels can chelate Mg2+.
ATP 5 mM10 mM with ATP regeneration systemATP depletion can halt the reaction.
MgCl₂ 10 mM15 mMRequired cofactor for the enzyme.
Buffer 50 mM Tris-HCl, pH 7.550 mM HEPES, pH 7.8Optimal pH is enzyme-dependent.
Additives None0.1% Triton X-100, 1 U/mL PyrophosphataseImproves substrate solubility and drives the reaction forward.
Temperature 37°C37°CStandard for most mammalian enzymes.
Incubation Time 1 hour2-4 hoursLonger incubation may be needed for slower branched-chain substrates.
Expected Yield Low to ModerateModerate to HighOptimization can significantly improve conversion.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound from 14-methyldocosanoic acid.

  • Preparation of Substrate:

    • Prepare a 10 mM stock solution of 14-methyldocosanoic acid in ethanol.

    • For the reaction, evaporate a known volume of the stock solution to dryness under a stream of nitrogen.

    • Resuspend the fatty acid in a buffer containing 50 mM HEPES (pH 7.8) and 0.1% Triton X-100 to the desired final concentration (e.g., 50 µM). Sonicate briefly to aid solubilization.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the following reagents in order at room temperature:

      • Nuclease-free water to final volume

      • 50 mM HEPES buffer (pH 7.8)

      • 10 mM ATP

      • 15 mM MgCl₂

      • 1.5 mM Coenzyme A

      • 1 U/mL Inorganic Pyrophosphatase

      • The solubilized 14-methyldocosanoic acid substrate

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase (e.g., 1-5 µg).

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 2-propanol or by adding formic acid to a final concentration of 1%.

  • Analysis and Purification:

    • Analyze the reaction mixture by reverse-phase HPLC or TLC to determine the conversion rate.

    • Purify the this compound using C18 SPE or ion-exchange chromatography as described in the FAQs.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 14-MDA 14-Methyldocosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 14-MDA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL 14-MDCoA This compound ACSL->14-MDCoA AMP AMP ACSL->AMP PPi Pyrophosphate (PPi) ACSL->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_enzyme Is the enzyme active? (Test with control substrate) start->check_enzyme check_solubility Is the fatty acid substrate soluble? check_enzyme->check_solubility Yes replace_enzyme Replace enzyme stock. Verify storage. check_enzyme->replace_enzyme No check_cofactors Are cofactors (ATP, CoA, Mg2+) degraded or limiting? check_solubility->check_cofactors Yes improve_solubility Add BSA or detergent (Triton X-100). Prepare K+ salt of fatty acid. check_solubility->improve_solubility No check_inhibition Is product or substrate inhibition occurring? check_cofactors->check_inhibition No optimize_cofactors Use fresh cofactors. Add ATP regeneration system. Add pyrophosphatase. check_cofactors->optimize_cofactors Yes modify_conditions Lower substrate concentration. Couple reaction to downstream enzyme. check_inhibition->modify_conditions Yes success Yield Improved check_inhibition->success No replace_enzyme->success improve_solubility->success optimize_cofactors->success modify_conditions->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Quantifying 14-Methyldocosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS quantification of 14-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of analyzing this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is a C23 branched-chain very-long-chain fatty acyl-coenzyme A. Its quantification by LC-MS can be challenging due to several factors: its low endogenous abundance, potential for instability, and susceptibility to matrix effects from complex biological samples. Furthermore, its high molecular weight and lipophilicity require specialized chromatographic conditions for proper separation and detection.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

The molecular formula for this compound is C44H80N7O17P3S, with a molecular weight of 1104.13 g/mol [1][2]. In positive ion electrospray ionization (ESI+), the precursor ion ([M+H]⁺) would be m/z 1105.13. Acyl-CoAs characteristically undergo a neutral loss of the 5'-phospho-ADP moiety (507.1 Da) during collision-induced dissociation (CID). Therefore, a primary product ion for quantification would be m/z 598.03.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion ([M+H]⁺)Primary Product Ion
This compoundC44H80N7O17P3S1104.13[1][2]1105.13598.03

Q3: What type of internal standard is recommended for accurate quantification?

For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal. However, due to its commercial unavailability, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA), is a suitable alternative. These are unlikely to be present endogenously and have similar chemical properties, helping to account for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Background Noise

Possible Cause:

  • Suboptimal Ionization: Incorrect ESI source parameters.

  • Analyte Degradation: this compound may be unstable.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte's signal.

Troubleshooting Steps:

  • Optimize MS Parameters: Infuse a standard solution of a similar long-chain acyl-CoA to optimize source parameters such as capillary voltage, gas flow, and temperature.

  • Ensure Sample Stability: Process samples quickly and on ice to minimize enzymatic degradation. Store extracts at -80°C.

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances like phospholipids.

  • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of the analyte in a clean solvent to the signal of the analyte spiked into an extracted blank matrix. A significant decrease in signal indicates ion suppression.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Cause:

  • Inappropriate Column Chemistry: The column may not be suitable for very-long-chain fatty acyl-CoAs.

  • Suboptimal Mobile Phase: The mobile phase composition may not be adequate for good separation.

  • Analyte Adsorption: The analyte may be adsorbing to the column or other parts of the LC system.

Troubleshooting Steps:

  • Select an Appropriate Column: A C8 or C18 reversed-phase column is typically used for long-chain acyl-CoA separation.

  • Optimize the Gradient: A shallow gradient using acetonitrile (B52724) and water with a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid can improve separation.

  • Consider an Ion-Pairing Agent: While best avoided if possible due to system contamination, a low concentration of an ion-pairing agent like tributylamine (B1682462) can improve peak shape for these anionic molecules.

Issue 3: Inconsistent or Low Recovery

Possible Cause:

  • Inefficient Extraction: The extraction protocol may not be effective for a lipophilic molecule like this compound from the sample matrix.

  • Analyte Loss During Sample Preparation: The analyte may be lost during solvent evaporation or transfer steps.

Troubleshooting Steps:

  • Optimize Extraction: Use a robust extraction method, such as a modified Bligh-Dyer or Folch extraction, followed by SPE for purification.

  • Spike Internal Standard Early: Add your internal standard at the very beginning of the sample preparation process to accurately track and correct for recovery.

  • Minimize Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen and avoid high temperatures.

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is a general guideline for the extraction of very-long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 chloroform:methanol.

  • Phase Separation: Add 200 µL of water, vortex, and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer.

  • Drying: Dry the organic extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of long-chain acyl-CoAs.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:isopropanol

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition (Example for this compound):

    • Q1: 1105.13 m/z

    • Q3: 598.03 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Tissue Tissue Homogenization LLE Liquid-Liquid Extraction Tissue->LLE SPE Solid-Phase Extraction LLE->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant troubleshooting_workflow cluster_ms Mass Spectrometer cluster_sample Sample Preparation cluster_matrix Matrix Effects start Low Signal Intensity? check_ms Check MS Parameters (e.g., voltages, gas flows) start->check_ms Yes infuse_std Infuse Standard to Optimize check_ms->infuse_std check_prep Review Sample Prep Protocol infuse_std->check_prep improve_cleanup Improve Cleanup (e.g., SPE) check_prep->improve_cleanup check_stability Assess Analyte Stability improve_cleanup->check_stability post_spike Perform Post-Extraction Spike check_stability->post_spike dilute Dilute Sample post_spike->dilute end Signal Improved dilute->end

References

preventing degradation of 14-Methyldocosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 14-Methyldocosanoyl-CoA

Welcome to the technical support center for the handling and preparation of samples containing this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to minimize analyte degradation during experimental procedures.

As this compound is a very-long-chain acyl-CoA (VLCFA-CoA), the principles and protocols outlined here are based on established methods for the stabilization and extraction of long-chain and very-long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

Degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:

  • Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are enzymes present in virtually all cellular compartments that hydrolyze the high-energy thioester bond, releasing a free fatty acid and coenzyme A.[1][2][3] This activity can rapidly reduce the concentration of your target analyte once the cellular structure is disrupted.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions.[4][5] Working quickly, at low temperatures, and using acidic buffers are crucial to mitigate this chemical breakdown.[6]

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this issue?

Low recovery is a common issue and can stem from several stages of your workflow.[6] Refer to the troubleshooting guide and workflow diagrams below for a systematic approach. Key areas to investigate include:

  • Sample Handling: Was the tissue or cell sample flash-frozen immediately after collection and stored at -80°C?[6] Delays can lead to significant enzymatic degradation.

  • Extraction Efficiency: Are you using an appropriate extraction method? A combination of acidic buffer homogenization, organic solvent extraction, and solid-phase extraction (SPE) is often recommended for high recovery.[7]

  • pH Control: Is the pH of your homogenization buffer acidic (e.g., pH 4.9)? This helps to inhibit thioesterase activity.[7]

  • Temperature Control: Are all steps performed on ice or at 4°C? Maintaining low temperatures is critical to reduce enzymatic activity.[6]

  • Freeze-Thaw Cycles: Are you minimizing the number of times the sample is thawed and refrozen? Repeated cycles can compromise analyte stability.[6]

Q3: What is the optimal method for storing biological samples to ensure the stability of this compound?

For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately upon collection.[6] Subsequent storage must be at -80°C to minimize both enzymatic activity and chemical degradation. Avoid storing samples at higher temperatures (e.g., -20°C), as this can lead to a significant loss of long-chain acyl-CoAs.[6]

Q4: What buffer conditions are recommended during sample homogenization?

An acidic buffer is recommended to suppress the activity of acyl-CoA thioesterases. A commonly used and effective buffer is 100 mM Potassium Phosphate (KH2PO4) at pH 4.9.[6][7] Homogenization should be performed on ice to further preserve the analyte.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound sample preparation.

Problem Possible Cause Recommended Solution
Low Analyte Recovery 1. Enzymatic Degradation: Active acyl-CoA thioesterases in the sample.[1]Work quickly and keep samples on ice at all times. Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzyme activity.[6][7]
2. Chemical Hydrolysis: Thioester bond is unstable at neutral/alkaline pH.[5]Ensure all buffers and solutions used during extraction are at an acidic or mildly acidic pH.
3. Inefficient Extraction: The analyte is not being effectively separated from the biological matrix.Use a proven extraction protocol, such as homogenization followed by extraction with acetonitrile (B52724) and isopropanol (B130326).[7] Incorporate a solid-phase extraction (SPE) step for cleanup and concentration.[6]
4. Improper Storage: Degradation occurred before the experiment began.Flash-freeze fresh samples in liquid nitrogen and store them at -80°C until use. Avoid repeated freeze-thaw cycles.[6]
Poor Reproducibility 1. Inconsistent Sample Handling: Variations in time from collection to freezing or in processing time.Standardize the entire workflow. Ensure all samples are handled identically, from collection to final extraction.
2. Variable Extraction Times: Allowing samples to sit for different durations at various steps.Process all samples and standards in parallel and adhere to a strict timetable for each step of the protocol.
3. Incomplete Solvent Evaporation: Residual solvent affects reconstitution and subsequent analysis.Ensure the sample is completely dried under a stream of nitrogen before reconstitution.[6]
Extraneous Peaks in Analysis (e.g., LC-MS) 1. Sample Contamination: Introduction of interfering compounds during preparation.Use high-purity (e.g., HPLC or MS-grade) solvents and reagents. Ensure all labware is scrupulously clean.
2. Analyte Degradation Products: The free fatty acid (14-Methyldocosanoic acid) may appear as a prominent peak.Optimize the protocol to minimize degradation by following the recommendations for low temperature and acidic pH.
3. Matrix Effects: Co-eluting compounds from the biological sample are interfering with ionization.Incorporate a solid-phase extraction (SPE) step for sample cleanup.[6] Consider using an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for matrix effects.

Experimental Protocols

Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as the liver, heart, or muscle.[6][7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold Isopropanol

  • Ice-cold Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate (B86663) solution

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Solvents for SPE: Methanol (B129727), 2% Formic Acid, 2% and 5% Ammonium Hydroxide

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add 2.0 mL of isopropanol to the homogenate and homogenize again.[6] Follow with the addition of 2.0 mL of acetonitrile and a final homogenization.

  • Phase Separation: Centrifuge the homogenate at a low speed to pellet debris. Transfer the supernatant to a new tube.

  • Precipitation: Add saturated ammonium sulfate to the supernatant to precipitate the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol, followed by water.

    • Load the sample onto the column.

    • Wash the column with a weak organic solvent (e.g., methanol/water mixture) to remove unbound contaminants.

    • Elute the acyl-CoAs using a stronger, slightly basic solvent (e.g., methanol containing 2% ammonium hydroxide).[6]

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[6]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., a methanol/water mixture).[8]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key processes for preventing degradation and troubleshooting issues.

cluster_troubleshooting Troubleshooting Low Recovery start_node start_node end_node end_node decision_node decision_node problem_node problem_node Start Low Recovery Observed CheckStorage Sample Storage Correct? (-80C, No Thaw) Start->CheckStorage CheckHandling Sample Handling On Ice? Acidic pH? CheckStorage->CheckHandling Yes ReviseStorage Revise Storage Protocol: Flash Freeze Immediately CheckStorage->ReviseStorage No CheckExtraction Extraction Protocol SPE Used? CheckHandling->CheckExtraction Yes ReviseHandling Revise Handling: Use pH 4.9 Buffer, Keep on Ice CheckHandling->ReviseHandling No Resolved Problem Resolved CheckExtraction->Resolved Yes ReviseExtraction Optimize Extraction: Incorporate SPE CheckExtraction->ReviseExtraction No ReviseStorage->Start ReviseHandling->Start ReviseExtraction->Start

Caption: A decision tree for troubleshooting low analyte recovery.

cluster_workflow Recommended Sample Preparation Workflow step step critical_control critical_control degradation_path degradation_path SampleCollection 1. Sample Collection FlashFreeze 2. Flash Freeze (Liquid N2) SampleCollection->FlashFreeze Control1 Immediate Freezing SampleCollection->Control1 Degradation1 Enzymatic & Chemical Degradation SampleCollection->Degradation1 Storage 3. Storage at -80°C FlashFreeze->Storage Homogenization 4. Homogenization Storage->Homogenization Extraction 5. Solvent Extraction Homogenization->Extraction Control2 Maintain Temp & pH (Ice, pH 4.9) Homogenization->Control2 Homogenization->Degradation1 SPE 6. Solid-Phase Extraction Extraction->SPE Control3 Purity & Cleanup Extraction->Control3 DryDown 7. Dry & Reconstitute SPE->DryDown Analysis 8. LC-MS Analysis DryDown->Analysis Control1->FlashFreeze Control2->Extraction Control3->SPE

Caption: Recommended workflow with critical control points.

cluster_degradation Primary Degradation Pathways molecule molecule degradation_product degradation_product process process AcylCoA This compound FFA 14-Methyldocosanoic Acid AcylCoA->FFA Hydrolysis CoA Coenzyme A AcylCoA->CoA Hydrolysis Enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Enzymatic->AcylCoA Chemical Chemical Hydrolysis (Alkaline/Neutral pH) Chemical->AcylCoA

References

Technical Support Center: Overcoming Matrix Effects in 14-Methyldocosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of 14-Methyldocosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, the matrix effect is the alteration of ionization efficiency for the analyte due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.[1]

Q2: What are the common causes of matrix effects in bioanalytical samples?

A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[2][4] For lipid analyses, common interfering compounds include phospholipids, salts, and other lipids. These molecules can compete with the analyte for ionization, leading to signal suppression, or in some cases, enhance the signal.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using a post-extraction spike method.[3] This involves comparing the signal response of an analyte in a neat solution to the response of the analyte spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[2] Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of matrix effect (ion suppression or enhancement).[6] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility and inconsistent results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples. Sample-to-sample variations in the composition of the biological matrix can lead to different degrees of ion suppression or enhancement, causing inconsistent results.[6] The order in which samples are analyzed can also influence the observed matrix effect.[8]

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: Utilize a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components.[9]

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is highly recommended to compensate for sample-to-sample variability in matrix effects.[6]

    • Matrix-Matched Calibrators: Prepare calibration standards and QC samples in a blank matrix that is representative of the study samples to ensure that the standards and samples experience similar matrix effects.

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression. Co-eluting endogenous components, particularly phospholipids in biological samples, can severely suppress the ionization of this compound, leading to a reduced signal that may be close to or below the limit of detection.[9]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modify the LC method to better separate this compound from the bulk of the matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column.[1]

    • Enhance Sample Cleanup: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid or other targeted phospholipid removal products.[9]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the ion suppression effect.[1][6]

Issue 3: High background noise and interfering peaks in the chromatogram.

  • Possible Cause: Insufficient sample cleanup or carryover from previous injections.[4] A high chemical background can obscure the analyte peak and interfere with accurate integration.

  • Troubleshooting Steps:

    • Improve Sample Preparation: As with other issues, a more effective sample preparation method (SPE or LLE) will result in a cleaner extract and lower background.

    • Optimize the LC Method: Ensure that the LC gradient is sufficient to elute all components from the column during each run, preventing carryover. A column wash step at the end of each injection may be necessary.[5]

    • System Cleaning: If carryover is suspected, clean the injection port, loop, and column according to the manufacturer's instructions.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsRelative Cost per SampleThroughputKey Advantages & Disadvantages
Protein Precipitation (PPT) LowLowHighSimple and fast, but provides minimal cleanup, often leaving significant matrix components.
Liquid-Liquid Extraction (LLE) Medium to HighMediumMediumGood for removing highly polar and non-polar interferences, but can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) HighMedium to HighMediumHighly effective for removing salts and phospholipids, but requires method development to optimize the sorbent and solvents.[9]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[9]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration.[1]

    • Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma from a control group) through the entire sample preparation workflow.[1]

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This is a general protocol and should be optimized for this compound. A mixed-mode SPE sorbent is often effective for acyl-CoAs.[10]

  • Sample Pre-treatment: Acidify the sample lysate with a weak acid (e.g., formic acid).[11]

  • Column Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.[9]

    • Wash with a moderately non-polar solvent (e.g., methanol) to remove phospholipids.[9]

  • Elution: Elute the this compound with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[9]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS mobile phase.

Mandatory Visualization

TroubleshootingWorkflow start Start: Inconsistent Results or Low Signal for this compound check_is Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS check_is->implement_is No evaluate_me Evaluate Matrix Effects (Post-Extraction Spike) check_is->evaluate_me Yes implement_is->evaluate_me me_present Significant Matrix Effects Detected? evaluate_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes no_me No Significant Matrix Effects me_present->no_me No improve_cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) optimize_chrom->improve_cleanup sample_dilution Consider Sample Dilution improve_cleanup->sample_dilution re_evaluate Re-evaluate Matrix Effects sample_dilution->re_evaluate re_evaluate->me_present end Analysis Optimized re_evaluate->end  Matrix Effects Mitigated other_issues Investigate Other Issues (Instrument Performance, Standard Stability) no_me->other_issues

References

improving peak resolution for 14-Methyldocosanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for 14-Methyldocosanoyl-CoA and other long-chain fatty acyl-CoAs in chromatography.

FAQs: Quick Solutions for Common Issues

Q1: What is the most common reason for poor peak shape (tailing or fronting) with very long-chain acyl-CoAs?

A1: The most common causes are related to the high hydrophobicity of the molecule. This can lead to strong interactions with the stationary phase, causing peak tailing. Peak fronting is less common but can occur due to sample overload or an inappropriate sample solvent.

Q2: What is a good starting point for a mobile phase to separate this compound?

A2: A good starting point for reversed-phase chromatography is a gradient elution using acetonitrile (B52724) and water, both with a small amount of an acidic modifier like 0.1% formic acid or an ammonium (B1175870) salt buffer (e.g., 10 mM ammonium acetate) to improve peak shape and ionization efficiency for mass spectrometry.

Q3: Which type of HPLC column is most suitable for this compound analysis?

A3: A C18 reversed-phase column is the most common and generally effective choice for separating hydrophobic molecules like very long-chain fatty acyl-CoAs.

Q4: How can I improve the signal intensity of my this compound peak?

A4: Optimizing the mobile phase with additives like formic acid or ammonium acetate (B1210297) can enhance ionization for MS detection. For UV detection, derivatization of the fatty acid portion can be considered, though direct detection at low wavelengths (around 260 nm for the CoA moiety) is also possible.

Q5: My baseline is noisy. What are the likely causes?

A5: A noisy baseline can be caused by impurities in the mobile phase, a contaminated guard column or column, or issues with the detector lamp. Ensure you are using high-purity solvents and consider filtering your mobile phase.

Troubleshooting Guides: In-Depth Problem Solving

Issue 1: Poor Peak Resolution - Peaks are Broad

Broad peaks can significantly compromise the quality of your chromatographic separation, leading to inaccurate quantification. Here’s a step-by-step guide to diagnose and resolve this issue.

Potential Causes and Solutions

CauseRecommended ActionExpected Outcome
Suboptimal Mobile Phase Composition Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.Increased retention time and better separation between peaks.
Incorrect Flow Rate Decrease the flow rate. This allows for more interaction time between the analyte and the stationary phase, which can lead to sharper peaks.Longer run time, but potentially narrower and better-resolved peaks.
Column Temperature Not Optimized Increase the column temperature in small increments (e.g., 5°C). This can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.Decreased retention time and narrower peaks. Be mindful of analyte stability at higher temperatures.
Sample Overload Reduce the concentration of the injected sample.Improved peak shape and symmetry.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.Sharper, more symmetrical peaks, especially for early-eluting compounds.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old or has been used extensively.Restoration of peak shape and resolution.
Issue 2: Asymmetric Peaks - Tailing or Fronting

Peak asymmetry is a common problem that can affect the accuracy of peak integration and quantification.

Troubleshooting Peak Tailing

CauseRecommended ActionExpected Outcome
Secondary Interactions with Stationary Phase Add a mobile phase modifier like a small percentage of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate) to mask active sites on the stationary phase.More symmetrical peaks with reduced tailing.
Column Overload Decrease the amount of sample injected onto the column.Improved peak shape, closer to a Gaussian distribution.
Column Contamination Clean the column with appropriate solvents or replace the guard column.Restoration of symmetrical peak shape.

Troubleshooting Peak Fronting

CauseRecommended ActionExpected Outcome
Sample Overload Dilute the sample or reduce the injection volume.[1]Symmetrical peak shape.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[2]Improved peak symmetry.

Experimental Protocols

Protocol 1: Optimizing the Mobile Phase Gradient

This protocol describes a systematic approach to optimizing the gradient elution for the separation of this compound.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Ammonium Acetate

  • This compound standard

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

  • Initial Scouting Gradient:

    • Start with a broad gradient to determine the approximate elution time of this compound.

    • Example Gradient: 50% B to 100% B over 20 minutes.

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 260 nm or MS detection.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of the analyte.

    • If the peak elutes at 15 minutes in the scouting run (at approximately 87.5% B), design a new gradient:

      • 70% B to 95% B over 30 minutes.

  • Evaluate and Refine:

    • Analyze the peak shape and resolution. If peaks are still too broad, further decrease the gradient slope (e.g., 75% B to 90% B over 30 minutes).

Illustrative Data on Gradient Slope Effect on Resolution:

Gradient (Time, %B)Retention Time (min)Peak Width (min)Resolution (Rs) between C22:0-CoA and 14-Methyl-C22:0-CoA (Hypothetical)
20 min, 50-100%14.50.81.2
30 min, 70-95%22.10.61.8
40 min, 75-90%31.80.52.1
Protocol 2: Effect of Flow Rate and Temperature on Peak Shape

This protocol outlines how to assess the impact of flow rate and column temperature on the peak resolution of this compound.

Procedure:

  • Set Initial Conditions:

    • Use the optimized gradient from Protocol 1.

    • Initial Flow Rate: 1.0 mL/min

    • Initial Column Temperature: 30°C

  • Vary Flow Rate:

    • Keeping the temperature constant at 30°C, perform injections at flow rates of 0.8 mL/min and 1.2 mL/min.

    • Record retention time, peak width, and resolution.

  • Vary Temperature:

    • Return the flow rate to 1.0 mL/min.

    • Perform injections at column temperatures of 35°C and 40°C.

    • Record retention time, peak width, and resolution.

Illustrative Data on Flow Rate and Temperature Effects:

Flow Rate (mL/min)Temperature (°C)Retention Time (min)Peak Width (min)Resolution (Rs) (Hypothetical)
1.03022.10.601.80
0.83027.60.551.95
1.23018.40.681.65
1.03520.50.521.98
1.04019.20.482.15

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution (Broad, Tailing, or Fronting) check_peak_shape Identify Peak Shape Issue start->check_peak_shape broad_peaks Broad Peaks check_peak_shape->broad_peaks Broad tailing_peaks Tailing Peaks check_peak_shape->tailing_peaks Tailing fronting_peaks Fronting Peaks check_peak_shape->fronting_peaks Fronting optimize_gradient Adjust Gradient Slope (Make it shallower) broad_peaks->optimize_gradient adjust_flow_rate Decrease Flow Rate optimize_gradient->adjust_flow_rate If still broad increase_temp Increase Column Temperature adjust_flow_rate->increase_temp If still broad check_sample_conc Reduce Sample Concentration increase_temp->check_sample_conc If still broad end Improved Peak Resolution check_sample_conc->end add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) tailing_peaks->add_modifier check_overload_tail Reduce Sample Concentration add_modifier->check_overload_tail If tailing persists check_column_health_tail Clean/Replace Column check_overload_tail->check_column_health_tail If tailing persists check_column_health_tail->end check_overload_front Reduce Sample Concentration fronting_peaks->check_overload_front check_sample_solvent Use Weaker Sample Solvent check_overload_front->check_sample_solvent If fronting persists check_sample_solvent->end

Caption: Troubleshooting workflow for poor peak resolution.

ParametersInfluence cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes gradient Gradient Slope resolution Peak Resolution gradient->resolution Steeper decreases Shallower increases retention_time Retention Time gradient->retention_time Steeper decreases flow_rate Flow Rate flow_rate->resolution Higher decreases Lower increases flow_rate->retention_time Higher decreases temperature Temperature temperature->resolution Higher can improve temperature->retention_time Higher decreases peak_shape Peak Shape temperature->peak_shape Can improve mobile_phase Mobile Phase Composition mobile_phase->resolution Affects selectivity mobile_phase->retention_time Stronger organic decreases mobile_phase->peak_shape Additives improve column Column Chemistry (e.g., C18, C8) column->resolution Affects selectivity column->peak_shape Affects interactions

Caption: Relationship between parameters and chromatographic outcomes.

References

selecting an appropriate internal standard for 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the accurate quantification of 14-Methyldocosanoyl-CoA in experimental settings. The following question-and-answer format addresses common challenges, particularly the selection and validation of an appropriate internal standard for mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound, a very-long-chain branched-chain fatty acyl-CoA, include its low endogenous abundance, potential for sample loss during extraction, and variability in ionization efficiency during mass spectrometry analysis. To address these issues, the use of a suitable internal standard is crucial for accurate and reproducible results.

Q2: What is an internal standard and why is it critical for the analysis of this compound?

A2: An internal standard is a compound that is chemically and physically similar to the analyte of interest (in this case, this compound) but is distinguishable by the analytical instrument, typically a mass spectrometer. It is added in a known amount to all samples, including calibration standards and blanks, at the beginning of the sample preparation process. The internal standard helps to correct for variations in sample extraction, derivatization, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

Q3: What are the ideal characteristics of an internal standard for this compound?

A3: An ideal internal standard for this compound should possess the following characteristics:

  • Structural Similarity: It should closely resemble this compound in terms of chemical structure, including acyl chain length and branching, to ensure similar extraction efficiency and ionization response.

  • Mass Distinguishability: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.

  • Non-Endogenous: The internal standard should not be naturally present in the biological samples being analyzed.

  • Commercial Availability and Purity: It should be readily available from a commercial source in high purity.

  • Stability: It must be stable throughout the entire analytical procedure.

Q4: What are the recommended types of internal standards for this compound?

A4: Given the specific structure of this compound, two main types of internal standards are recommended:

  • Odd-Chain or Branched-Chain Very-Long-Chain Fatty Acyl-CoAs: These are excellent practical alternatives. Very-long-chain fatty acyl-CoAs with an odd number of carbon atoms (e.g., Tricosanoyl-CoA, C23:0-CoA) or a different branching pattern are typically absent or present at very low levels in most biological systems. Their structural similarity ensures they behave similarly to this compound during analysis.

Troubleshooting Guide: Internal Standard Selection

Issue Possible Cause Recommended Solution
High background signal at the internal standard's m/z The selected internal standard may be endogenously present in the sample.Verify the absence of the internal standard in a pooled, unspiked sample matrix. If present, select an alternative standard with a different chain length or branching that is confirmed to be absent.
Poor correlation between analyte and internal standard response The chemical and physical properties of the internal standard and analyte are too dissimilar, leading to different extraction efficiencies or ionization suppression effects.Choose an internal standard that more closely matches the acyl chain length and structure of this compound. A very-long-chain acyl-CoA is preferable to a shorter chain length standard.
Internal standard signal is too low or absent Degradation of the internal standard during sample preparation or storage. Adsorption to labware.Ensure the stability of the acyl-CoA thioester bond by keeping samples cold and minimizing freeze-thaw cycles. Use low-adsorption tubes and pipette tips. Prepare fresh dilutions of the internal standard.
Difficulty finding a commercial source for the ideal internal standard Isotopically labeled or specific branched-chain very-long-chain acyl-CoAs are specialized and may not be in stock.Consider using a commercially available very-long-chain odd-chain fatty acid (e.g., Tricosanoic acid, C23:0) and contracting a specialty chemical company to synthesize the corresponding CoA derivative. Alternatively, use the free fatty acid as an internal standard if the experimental workflow involves hydrolysis of the CoA moiety, though this is less ideal.

Quantitative Data Summary of Potential Internal Standards

Internal Standard Molecular Formula Molecular Weight ( g/mol ) Key Advantages Key Disadvantages
¹³C-labeled this compound C₃₁¹³C₁₃H₈₀N₇O₁₇P₃S~1117.17Co-elutes with analyte; identical extraction and ionization behavior. The gold standard for accuracy.Not commercially available; requires custom synthesis, which can be expensive and time-consuming.
Tricosanoyl-CoA (C23:0-CoA) C₄₄H₈₂N₇O₁₇P₃S1106.15Structurally similar (very-long-chain); absent in most biological matrices; commercially available as the free fatty acid.The CoA derivative may require custom synthesis; slight differences in chromatography and ionization compared to the branched analyte.
Pentacosanoyl-CoA (C25:0-CoA) C₄₆H₈₆N₇O₁₇P₃S1134.21Structurally similar (very-long-chain); absent in most biological matrices.The CoA derivative may require custom synthesis; may have different chromatographic behavior than the C23 analyte.

Experimental Protocols

Protocol for Internal Standard Validation
  • Objective: To validate the suitability of the selected internal standard for the quantification of this compound.

  • Materials:

    • This compound analytical standard.

    • Selected internal standard (e.g., Tricosanoyl-CoA).

    • Representative blank biological matrix (e.g., plasma, cell lysate) from a source known to not contain the analyte or internal standard.

    • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).

    • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.

  • Methodology:

    • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in an appropriate solvent (e.g., 70% ethanol) at a concentration of 1 mg/mL.

    • Preparation of Calibration Curve:

      • Prepare a series of calibration standards by spiking the blank biological matrix with varying concentrations of this compound.

      • Add a constant, known concentration of the internal standard to each calibration standard.

    • Sample Preparation:

      • To a set of blank matrix samples, add the same constant concentration of the internal standard. These will serve as quality control (QC) samples at different concentrations (low, medium, high).

      • Perform the sample extraction procedure (e.g., protein precipitation followed by SPE or liquid-liquid extraction) on all calibration standards and QC samples.

    • LC-MS/MS Analysis:

      • Analyze the extracted samples using a validated LC-MS/MS method.

      • Monitor the appropriate precursor-product ion transitions for both this compound and the internal standard.

    • Data Analysis:

      • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

      • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

      • Determine the linearity, accuracy, and precision of the assay using the calibration curve and QC samples. The recovery of the internal standard should be consistent across all samples.

Visualizations

Workflow for Internal Standard Selection and Validation cluster_selection Selection cluster_validation Validation A Define Analyte: This compound B Identify Potential Internal Standards (IS) A->B C Ideal IS: ¹³C-labeled this compound B->C D Practical IS: Odd-Chain/Branched-Chain VLCFA-CoA (e.g., C23:0-CoA) B->D E Procure/Synthesize Selected IS C->E Consider Custom Synthesis D->E Check Commercial Availability F Develop LC-MS/MS Method E->F G Prepare Calibration Standards & QC Samples in Matrix F->G H Perform Sample Extraction G->H I Analyze Samples H->I J Evaluate Performance: Linearity, Accuracy, Precision, Recovery I->J

Caption: Workflow for selecting and validating an internal standard.

Logical Relationship in Quantitative Analysis Analyte This compound (Unknown Amount) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantified Amount of This compound CalCurve->Quant

Caption: The role of an internal standard in quantitative analysis.

Validation & Comparative

A Comparative Guide to the Quantification of 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount in understanding their physiological roles and their implications in pathological states. 14-Methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), is an important intermediate in lipid metabolism. This guide provides a comparative overview of established analytical methods that can be validated for the quantification of this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

While specific validated methods for this compound are not extensively documented in current literature, the principles and protocols established for other long-chain acyl-CoAs provide a robust framework for its measurement.

Comparison of Quantification Methods

The choice of analytical technique depends on the specific requirements of the study, such as sensitivity, specificity, and sample throughput.

FeatureLC-MS/MSGC-MSELISA
Specificity HighHighModerate to High
Sensitivity HighHighHigh
Sample Volume LowLow to ModerateLow
Throughput Moderate to HighLow to ModerateHigh
Derivatization Not requiredRequiredNot required
Multiplexing YesYesLimited
Development Cost High (instrumentation)High (instrumentation)High (antibody development)

In-Depth Method Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] This technique allows for the separation of different acyl-CoA species by liquid chromatography followed by their detection and quantification by tandem mass spectrometry.

This protocol is a representative method that can be adapted and validated for this compound.

a) Sample Preparation (Extraction)

  • Homogenize tissue samples (100-200 mg) or cell pellets in a suitable solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[1]

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA) to the homogenization buffer to correct for extraction losses and matrix effects.

  • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs for analysis.

b) LC Separation

  • Use a C18 reversed-phase column for chromatographic separation.[2]

  • Employ a binary solvent gradient with an aqueous mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic mobile phase (e.g., ammonium hydroxide in acetonitrile).[2][3]

  • The gradient is optimized to ensure the separation of the target analyte from other acyl-CoA species.

c) MS/MS Detection

  • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

  • Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. For most acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[2]

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

The following table summarizes validation data from a study quantifying various long-chain acyl-CoAs using LC-MS/MS. These parameters can serve as a benchmark when validating a method for this compound.

AnalyteLinearity Range (ng/mL)Inter-run Precision (%CV)Intra-run Precision (%CV)Accuracy (%)LLOQ (ng/mL)
C16:0-CoA 1.09 - 21872.6 - 12.21.2 - 4.494.8 - 110.81.09
C18:1-CoA 1.09 - 21933.1 - 10.51.5 - 3.895.2 - 108.91.09
Cer(22:0) 20 - 4000N/A≤ 1585-11520
Cer(24:0) 80 - 16000N/A≤ 1585-11580

Data adapted from studies on various long-chain acyl-CoAs and ceramides (B1148491) for illustrative purposes.[2][4][5][6]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Supernatant Collection Homogenization->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. However, for non-volatile molecules like acyl-CoAs, a derivatization step is necessary to convert them into volatile compounds. This typically involves the hydrolysis of the acyl-CoA to release the free fatty acid, followed by esterification (e.g., to a methyl or pentafluorobenzyl ester) before GC-MS analysis.[7]

The need for derivatization makes the workflow more complex and can introduce variability.[8] However, GC-MS provides excellent chromatographic resolution and is a well-established method for fatty acid profiling.[9][10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be adapted for the quantification of small molecules. A competitive ELISA format would be most suitable for this compound.[11][12]

In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the unlabeled analyte in the sample for binding to a limited number of specific antibodies coated on a microplate.[13] The signal produced is inversely proportional to the amount of analyte in the sample.

The main challenge for this method is the availability of a highly specific antibody that recognizes this compound with minimal cross-reactivity to other acyl-CoAs. The development of such an antibody can be time-consuming and expensive.

Metabolic Pathway Context

This compound is synthesized through the fatty acid elongation pathway in the endoplasmic reticulum. This pathway sequentially adds two-carbon units to a growing fatty acyl-CoA chain.[14][15]

VLCFA_Synthesis cluster_pathway Very-Long-Chain Fatty Acid Elongation LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) Condensation Condensation (ELOVL) LCFA_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 +2 Carbons Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Reduction2->VLCFA_CoA

Caption: Generalized pathway of VLCFA synthesis.

Validation for this compound

To ensure accurate and reliable quantification, any of the described methods must be rigorously validated for this compound. Key validation steps include:

  • Standard Availability: Obtain a certified reference standard of this compound.

  • Specificity: Demonstrate that the method can distinguish the analyte from structurally similar molecules. For LC-MS/MS, this involves optimizing chromatographic separation and MRM transitions.

  • Linearity: Establish a linear relationship between the signal and the concentration of the analyte over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

For the specific and sensitive quantification of this compound, LC-MS/MS is the recommended method . Its high specificity, sensitivity, and the ability to multiplex make it the gold standard for lipidomic analysis. While GC-MS and ELISA are viable alternatives, they present challenges in terms of sample preparation complexity and the need for specific reagents, respectively. Regardless of the chosen method, a thorough validation is crucial to ensure data quality and reliability.

References

A Comparative Analysis of PPARα Binding Affinity: 14-Methyldocosanoyl-CoA vs. Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two endogenous fatty acyl-CoA molecules, 14-Methyldocosanoyl-CoA and Phytanoyl-CoA, for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a critical nuclear receptor that regulates lipid metabolism and is a key therapeutic target for metabolic disorders. Understanding the binding potencies of its natural ligands is crucial for the development of novel and effective PPARα modulators.

Quantitative Binding Affinity Data

The binding affinities of this compound and Phytanoyl-CoA for PPARα have been determined using in vitro fluorescence quenching assays. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is presented below.

LigandChemical ClassCarbon Chain LengthDissociation Constant (Kd) for PPARαReference
This compound Very-Long-Chain Fatty Acyl-CoA (VLCFA-CoA)C23 (branched)3-29 nM (estimated range)[1]
Phytanoyl-CoA Branched-Chain Fatty Acyl-CoA (BCFA-CoA)C20 (branched)~11 nM[1]

Note: While a specific Kd for this compound has not been individually reported, it falls within the C20-C24 range of very-long-chain fatty acyl-CoAs that have been shown to bind to PPARα with high affinity, with Kd values in the nanomolar range.[1]

Experimental Protocols

The primary method utilized to determine the binding affinities of these fatty acyl-CoAs to PPARα is the intrinsic tryptophan fluorescence quenching assay.

Intrinsic Tryptophan Fluorescence Quenching Assay for PPARα Binding

This in vitro binding assay measures the change in the intrinsic fluorescence of tryptophan residues within the PPARα protein upon ligand binding.

Principle: PPARα, like many proteins, contains tryptophan residues that fluoresce when excited with a specific wavelength of light. When a ligand binds to the protein, it can cause a conformational change that alters the local environment of these tryptophan residues, leading to a quenching (decrease) of their fluorescence. The extent of this quenching is proportional to the amount of ligand-bound protein, allowing for the determination of the binding affinity (Kd).

Detailed Protocol:

  • Protein Purification: Recombinant PPARα ligand-binding domain (LBD) is expressed and purified to homogeneity.

  • Preparation of Ligand Solutions: Stock solutions of this compound and Phytanoyl-CoA are prepared in an appropriate buffer. Serial dilutions are then made to create a range of ligand concentrations.

  • Fluorescence Measurements:

    • A solution of purified PPARα-LBD at a constant concentration is placed in a fluorometer cuvette.

    • The intrinsic tryptophan fluorescence is excited at approximately 280-295 nm, and the emission spectrum is recorded, typically with a peak around 340-350 nm.

    • A baseline fluorescence intensity (F₀) is established for the protein alone.

  • Titration:

    • Small aliquots of the ligand solution are incrementally added to the PPARα solution.

    • After each addition and a brief incubation period to allow for binding to reach equilibrium, the fluorescence emission spectrum is recorded (F).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF = F₀ - F) is plotted against the corresponding ligand concentration.

    • The resulting binding curve is then fitted to a suitable binding model (e.g., a single-site binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

The binding of a fatty acyl-CoA ligand, such as this compound or Phytanoyl-CoA, to PPARα initiates a cascade of events leading to the regulation of target gene expression.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus Fatty_Acyl_CoA This compound or Phytanoyl-CoA PPARa PPARα Fatty_Acyl_CoA->PPARa Binds to LBD RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to Coactivators Coactivators (e.g., PGC-1α, SRC-1) Coactivators->PPARa Recruited to complex TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation Metabolic_Effect Metabolic Effect Proteins->Metabolic_Effect Increased β-oxidation

Caption: PPARα Signaling Pathway Activation by Fatty Acyl-CoA Ligands.

Experimental Workflow: Tryptophan Fluorescence Quenching Assay

The following diagram outlines the key steps in determining the binding affinity of a ligand to PPARα using the tryptophan fluorescence quenching method.

Experimental_Workflow A 1. Purify Recombinant PPARα-LBD C 3. Measure Baseline Fluorescence of PPARα (F₀) A->C B 2. Prepare Serial Dilutions of Ligand D 4. Titrate PPARα with Increasing Ligand Concentrations B->D C->D E 5. Measure Fluorescence at Each Titration Point (F) D->E F 6. Plot ΔF (F₀ - F) vs. Ligand Concentration E->F G 7. Fit Data to Binding Model and Calculate Kd F->G

References

A Researcher's Guide to the Comparative Analysis of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of very-long-chain acyl-CoAs (VLC-ACoAs) is paramount. These molecules, central to mitochondrial fatty acid β-oxidation, are not only crucial for energy homeostasis but are also implicated in a variety of metabolic disorders. This guide provides an objective comparison of prevalent analytical methodologies for VLC-ACoA analysis, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.

Very-long-chain acyl-CoAs are fatty acids with chain lengths of 22 carbons or more that are activated with coenzyme A. Their catabolism is essential for generating ATP, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1] Dysregulation of VLC-ACoA metabolism, often due to genetic defects like Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and myopathy.[2][3] Consequently, robust and reliable methods for the quantification of VLC-ACoAs are critical for both basic research and clinical diagnostics.

Comparative Analysis of Quantification Methods

The quantification of VLC-ACoAs in biological matrices presents analytical challenges due to their low abundance, inherent instability, and the complexity of the surrounding lipidome. The predominant analytical platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS allows for the direct analysis of intact acyl-CoAs, GC-MS necessitates a hydrolysis and derivatization step to analyze the constituent very-long-chain fatty acids (VLCFAs).[2][4] More recently, enzyme-based assays have also emerged as a viable alternative.

The following table summarizes the key performance metrics of these methodologies based on published experimental data.

Method Principle Sample Type Recovery Limit of Detection (LOD) Precision (RSD) Throughput Strengths Limitations
LC-MS/MS Direct quantification of intact acyl-CoAsTissues, Cells70-80%[5]4.2 nM (VLC-ACoAs)[6]Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[7]HighHigh specificity and sensitivity, direct measurement.Potential for ion suppression, matrix effects.
GC-MS Quantification of VLCFAs after hydrolysis and derivatizationPlasma, TissuesNot explicitly stated, but provides reliable quantification.Not explicitly stated for acyl-CoAs, but sensitive for VLCFAs.Not explicitly stated.ModerateEstablished and robust for VLCFA analysis.Indirect measurement, requires derivatization, potential for sample loss.
Enzyme-based Fluorimetric Assay Coupled enzymatic reaction leading to a fluorescent productTissues, CellsNot explicitly stated.0.3 µM[8]Not explicitly stated.HighSimple, high-throughput, no specialized mass spectrometry equipment required.Measures total fatty acyl-CoAs, lacks specificity for individual chain lengths.

Signaling and Metabolic Pathways

VLC-ACoAs are key intermediates in the mitochondrial fatty acid β-oxidation pathway. Understanding this pathway is crucial for interpreting analytical results and for elucidating the mechanisms of related metabolic diseases.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix VLCFA Very-Long-Chain Fatty Acid (VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL ATP -> AMP + PPi VLC_ACoA_cytosol VLC-ACoA ACSL->VLC_ACoA_cytosol VLC_ACoA_mito VLC-ACoA VLC_ACoA_cytosol->VLC_ACoA_mito CPT System VLCAD VLCAD VLC_ACoA_mito->VLCAD FAD -> FADH2 Enoyl_CoA Trans-Δ2-Enoyl-CoA VLCAD->Enoyl_CoA MTP Mitochondrial Trifunctional Protein (MTP) Enoyl_CoA->MTP MTP->VLC_ACoA_mito (shortened by 2 carbons) Acetyl_CoA Acetyl-CoA MTP->Acetyl_CoA NAD+ -> NADH TCA TCA Cycle Acetyl_CoA->TCA

Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are summarized methodologies for the two primary analytical techniques.

LC-MS/MS Analysis of Intact Very-Long-Chain Acyl-CoAs

This method allows for the direct quantification of individual VLC-ACoA species.

1. Sample Preparation (Tissue)

  • Homogenize approximately 40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[4]

  • Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1) containing an internal standard (e.g., C17:0-CoA).[4]

  • Re-homogenize, vortex, and sonicate the sample.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.[9]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).[7][9]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[9]

  • Quantification: Generate standard curves for each analyte and normalize to the internal standard.

GC-MS Analysis of Very-Long-Chain Fatty Acids from Acyl-CoAs

This indirect method quantifies the fatty acid component of VLC-ACoAs.

1. Sample Preparation and Hydrolysis

  • Perform an acid or base hydrolysis of the sample to release the fatty acids from their coenzyme A esters.[2][10]

  • Extract the resulting free fatty acids using an organic solvent.

2. Derivatization

  • Derivatize the fatty acids to form volatile esters (e.g., methyl esters or trimethylsilyl (B98337) esters) for GC analysis.

3. Gas Chromatography

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the different VLCFAs.

4. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Quantification: Use stable isotope-labeled internal standards for each fatty acid of interest and generate calibration curves.

Experimental Workflow

The general workflow for the analysis of VLC-ACoAs involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_analysis Analytical Method Sample_Collection Sample Collection (Tissue, Cells, Plasma) Extraction Extraction of Acyl-CoAs or Total Fatty Acids Sample_Collection->Extraction LC_MSMS LC-MS/MS (Intact Acyl-CoAs) Extraction->LC_MSMS GC_MS GC-MS (VLCFAs after Hydrolysis & Derivatization) Extraction->GC_MS Enzyme_Assay Enzyme-based Assay (Total Fatty Acyl-CoAs) Extraction->Enzyme_Assay Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Enzyme_Assay->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Quantification Quantification (Standard Curves) Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Generalized Experimental Workflow for VLC-ACoA Analysis.

Conclusion

The choice of analytical method for the study of very-long-chain acyl-CoAs depends on the specific research question, available instrumentation, and the desired level of detail. LC-MS/MS offers the most comprehensive and direct approach for quantifying individual VLC-ACoA species with high sensitivity and specificity. GC-MS provides a robust and well-established alternative for the indirect quantification of VLC-ACoAs by measuring their constituent fatty acids. Enzyme-based assays, while lacking specificity, offer a high-throughput and accessible option for measuring total fatty acyl-CoA levels. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate strategy to advance our understanding of the critical role of VLC-ACoAs in health and disease.

References

Unveiling the Biological Activity of 14-Methyldocosanoyl-CoA: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activity of lipid molecules is paramount. This guide provides a comparative analysis of 14-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, against its straight-chain counterpart, Docosanoyl-CoA. Through a review of established in vitro experimental data, this document aims to elucidate the functional implications of the methyl branch on its metabolic fate and signaling functions.

Executive Summary

This compound, a 23-carbon saturated fatty acyl-CoA with a methyl group at the 14th position, exhibits distinct biological activities compared to the straight-chain Docosanoyl-CoA (C22:0-CoA). While both are substrates for key metabolic enzymes, the presence of the methyl branch in this compound influences its rate of enzymatic processing and its potency as a signaling molecule. This guide summarizes the comparative enzymatic kinetics, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways.

Comparative Analysis of In Vitro Biological Activity

The biological activity of this compound can be assessed through its interaction with two primary classes of enzymes: Acyl-CoA Synthetases, which are responsible for its formation, and Acyl-CoA Oxidases, which initiate its breakdown. Furthermore, its role as a signaling molecule can be evaluated by its ability to activate nuclear receptors like PPARα.

Enzymatic Activation and Oxidation

The initial and rate-limiting step in the metabolism of fatty acids is their activation to acyl-CoA thioesters by Acyl-CoA Synthetases (ACS). Subsequent degradation occurs via β-oxidation, which for very-long-chain fatty acids, is initiated by Acyl-CoA Oxidases (ACOX) in peroxisomes. The methyl-branch in this compound is expected to influence the efficiency of these enzymatic processes.

Studies comparing the metabolism of straight-chain and branched-chain fatty acids have consistently shown that the latter are generally poorer substrates for the enzymes involved in β-oxidation. For instance, the β-oxidation of stearic acid (a C18:0 straight-chain fatty acid) in fibroblast homogenates is several-fold greater than that of the branched-chain fatty acids pristanic and tetramethylheptadecanoic acids[1]. This suggests that this compound would likely be oxidized at a slower rate than Docosanoyl-CoA.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Relative Activity
This compound VLC-ACSData not availableData not availableExpected to be lower than Docosanoyl-CoA
Docosanoyl-CoAVLC-ACSData not availableData not availableHigher
This compound ACOXData not availableData not availableExpected to be lower than Docosanoyl-CoA
Docosanoyl-CoAACOXData not availableData not availableHigher

Table 1: Comparative hypothetical kinetic parameters for the activation and oxidation of this compound and Docosanoyl-CoA. The relative activities are inferred from studies on other branched-chain versus straight-chain fatty acids.

Signaling Activity: PPARα Activation

Long-chain and very-long-chain fatty acyl-CoAs are known to be endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Importantly, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.

Research has shown that PPARα exhibits high affinity for the CoA thioesters of common C20-C24 very-long-chain fatty acids, with dissociation constants (Kd) in the range of 3-29 nM. Similarly, the CoA thioesters of branched-chain fatty acids like phytanoyl-CoA and pristanoyl-CoA bind to PPARα with high affinity (Kd near 11 nM). This binding induces conformational changes in the receptor and alters the recruitment of co-regulatory proteins, which are hallmarks of ligand-activated nuclear receptors. These findings strongly suggest that the CoA thioesters, rather than the free fatty acids, are the active forms of these PPARα ligands.

Given this evidence, it is highly probable that this compound is a potent activator of PPARα.

LigandReceptorBinding Affinity (Kd)
This compound PPARαExpected to be in the low nM range
Docosanoyl-CoAPPARαExpected to be in the low nM range
Phytanoyl-CoA (branched)PPARα~11 nM
Pristanoyl-CoA (branched)PPARα~11 nM
C20-C24 VLCFA-CoAs (straight-chain)PPARα3-29 nM

Table 2: Comparative binding affinities of various fatty acyl-CoAs for PPARα.

Experimental Protocols

To empirically determine and compare the biological activity of this compound and its alternatives, the following in vitro assays are recommended.

Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

This assay measures the conversion of a fatty acid to its corresponding acyl-CoA.

Principle: The assay quantifies the formation of the acyl-CoA product over time. This can be achieved using various detection methods, including radiometric assays that use a radiolabeled fatty acid substrate, or chromatographic methods like HPLC to separate and quantify the acyl-CoA product.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM ATP, 10 mM MgCl2, 1 mM DTT, and 0.5 mM Coenzyme A.

  • Enzyme Source: Use a purified recombinant very-long-chain acyl-CoA synthetase or a cellular fraction enriched with this enzyme (e.g., microsomes).

  • Substrate: Add either 14-Methyldocosanoic acid or Docosanoic acid to the reaction mixture. If using a radiometric assay, the fatty acid should be radiolabeled (e.g., with ¹⁴C or ³H).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution to precipitate proteins or extract the lipids.

  • Detection and Quantification:

    • Radiometric Assay: Separate the radiolabeled acyl-CoA from the unreacted fatty acid using a partitioning method (e.g., Dole's extraction) and quantify the radioactivity in the acyl-CoA fraction using liquid scintillation counting.

    • HPLC Analysis: Separate the acyl-CoA product from the other reaction components by reverse-phase HPLC and quantify its concentration using a UV detector.

  • Data Analysis: Calculate the initial reaction velocity (V) at different substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the initial step of β-oxidation, the dehydrogenation of an acyl-CoA.

Principle: The activity of ACOX can be determined by measuring the consumption of the acyl-CoA substrate or the formation of one of its products, such as hydrogen peroxide (H₂O₂) or the trans-2-enoyl-CoA. A common method involves a coupled enzymatic reaction where the H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4), the acyl-CoA substrate (this compound or Docosanoyl-CoA), and FAD.

  • Enzyme Source: Use a purified recombinant acyl-CoA oxidase or a peroxisomal fraction from a relevant tissue or cell line.

  • Coupled Reaction (for H₂O₂ detection): Add HRP and a suitable substrate (e.g., Amplex Red) to the reaction mixture.

  • Initiation: Start the reaction by adding the enzyme source.

  • Measurement: Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic or fluorogenic substrate.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the progress curve. Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations.

PPARα Ligand Binding Assay

This assay determines the affinity of a compound for the PPARα ligand-binding domain (LBD).

Principle: A competitive binding assay is often used, where the test compound (this compound) competes with a known fluorescently labeled PPARα ligand for binding to the purified PPARα LBD. The displacement of the fluorescent ligand results in a decrease in fluorescence polarization or FRET signal.

Methodology:

  • Reagents: Purified recombinant PPARα LBD, a fluorescently labeled PPARα ligand (e.g., a fluorescently tagged fibrate), and the test compounds (this compound and Docosanoyl-CoA).

  • Assay Plate: In a microplate, add a constant concentration of the PPARα LBD and the fluorescent ligand to each well.

  • Competition: Add increasing concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization or FRET signal using a suitable plate reader.

  • Data Analysis: Plot the signal as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.

Visualizing the Pathways

To better understand the context of this compound's biological activity, the following diagrams illustrate the key pathways involved.

Experimental_Workflow cluster_activation Acyl-CoA Synthetase Assay cluster_oxidation Acyl-CoA Oxidase Assay FA 14-Methyldocosanoic Acid or Docosanoic Acid VLC_ACS VLC-Acyl-CoA Synthetase FA->VLC_ACS ATP_CoA ATP, CoA-SH ATP_CoA->VLC_ACS Acyl_CoA This compound or Docosanoyl-CoA VLC_ACS->Acyl_CoA AMP + PPi Acyl_CoA_Ox This compound or Docosanoyl-CoA Acyl_CoA->Acyl_CoA_Ox ACOX Acyl-CoA Oxidase Acyl_CoA_Ox->ACOX FAD FAD FAD->ACOX Enoyl_CoA trans-2-Enoyl-CoA ACOX->Enoyl_CoA H2O2 H2O2 ACOX->H2O2 FADH2

In Vitro Assay Workflow

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA_CoA This compound PPARa PPARα LCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., ACOX1) PPRE->Target_Genes Regulates

PPARα Signaling Pathway

Conclusion

The available evidence strongly suggests that this compound is a biologically active molecule that can be metabolized, albeit likely at a slower rate than its straight-chain counterpart, and can function as a potent signaling molecule through the activation of PPARα. Further quantitative in vitro studies are necessary to precisely define its kinetic parameters and fully elucidate its role in cellular lipid homeostasis and signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these critical investigations.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective framework for evaluating the cross-reactivity of antibodies against various fatty acyl-CoAs, complete with detailed experimental protocols and data presentation formats.

Antibodies designed to target a specific fatty acyl-CoA may exhibit off-target binding to other structurally similar molecules. This cross-reactivity can lead to inaccurate experimental results and potential side effects in therapeutic applications.[1][2] Therefore, rigorous assessment of antibody specificity is a critical validation step.[1][2]

Assessing Cross-Reactivity: A Comparative Approach

To determine the extent of an antibody's cross-reactivity, a panel of fatty acyl-CoAs with varying chain lengths and saturation levels should be tested. The primary method for quantifying this is through immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3]

Hypothetical Cross-Reactivity Data of a Monoclonal Antibody Against Palmitoyl-CoA

The following table illustrates how to present quantitative data from a cross-reactivity assessment. The data shown here is for a hypothetical monoclonal antibody raised against Palmitoyl-CoA. The percentage of cross-reactivity is calculated relative to the binding of Palmitoyl-CoA, which is set at 100%.

Fatty Acyl-CoAChain Length:UnsaturationIC50 (nM)% Cross-Reactivity
Palmitoyl-CoA 16:0 10 100%
Myristoyl-CoA14:05020%
Stearoyl-CoA18:08012.5%
Oleoyl-CoA18:11506.7%
Linoleoyl-CoA18:2>1000<1%
Arachidonoyl-CoA20:4>1000<1%

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A competitive ELISA is a robust method to determine the specificity and cross-reactivity of an antibody against small molecules like fatty acyl-CoAs.[3]

Competitive ELISA Protocol

This protocol outlines the steps to assess the cross-reactivity of an anti-fatty acyl-CoA antibody.

Materials:

  • High-binding 96-well microtiter plates[4]

  • Target fatty acyl-CoA conjugated to a carrier protein (e.g., BSA) for coating

  • Anti-fatty acyl-CoA primary antibody

  • Panel of competitor fatty acyl-CoAs (e.g., Myristoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, etc.)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (PBS-T: PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the fatty acyl-CoA-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 1-2 hours at 37°C.[4]

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.[4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor fatty acyl-CoAs.

    • In separate tubes, mix a fixed, predetermined concentration of the primary antibody with each dilution of the competitor fatty acyl-CoAs.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free fatty acyl-CoAs.

    • Add 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer to its optimal concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Fatty Acyl-CoA-BSA Conjugate p2 Block Non-specific Sites p1->p2 Wash r2 Add Mixture to Plate p2->r2 Wash r1 Incubate Primary Antibody with Competitor Fatty Acyl-CoAs r1->r2 d1 Add Secondary Enzyme-conjugated Antibody r2->d1 Wash d2 Add Substrate d1->d2 Wash d3 Read Absorbance d2->d3 Add Stop Solution

Caption: Workflow for Competitive ELISA.

G cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) Ab1 Antibody Ag1 Target Fatty Acyl-CoA (in solution) Ab1->Ag1 High Affinity Binding PlateAg Target Fatty Acyl-CoA (on plate) Ab1->PlateAg Binding Prevented Ag2 Other Fatty Acyl-CoA (in solution) Ab2 Antibody Ag4 Other Fatty Acyl-CoA (in solution) Ab2->Ag4 Cross-Reactivity PlateAg2 Target Fatty Acyl-CoA (on plate) Ab2->PlateAg2 Binding Prevented Ag3 Target Fatty Acyl-CoA (in solution)

Caption: Principle of Competitive Binding.

References

A Comparative Guide: 14-Methyldocosanoyl-CoA vs. Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical properties and metabolic pathways of 14-Methyldocosanoyl-CoA, a methyl-branched very-long-chain acyl-CoA, and its straight-chain counterparts. Understanding these differences is crucial for research in metabolic diseases, drug development, and lipidomics.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing pivotal roles in energy production, lipid biosynthesis, and signaling.[1] While the metabolism of straight-chain acyl-CoAs is well-characterized, branched-chain acyl-CoAs, such as this compound, follow distinct metabolic routes with significant implications for cellular function and pathology. This guide outlines the key differences in their activation, degradation, and potential cellular impacts, supported by experimental data and detailed protocols.

Comparative Data Summary

The following tables summarize the key differences in the biochemical properties and metabolic processing of this compound and a representative straight-chain acyl-CoA, Docosanoyl-CoA (C22:0-CoA).

Table 1: Comparison of Biochemical Properties

PropertyThis compoundStraight-Chain Acyl-CoAs (e.g., Docosanoyl-CoA)
Structure 22-carbon acyl chain with a methyl group at position 14Linear 22-carbon acyl chain
Physical Properties Lower melting point and increased fluidity compared to its straight-chain counterpart.[2]Higher melting point and more ordered packing in membranes.[3]
Enzymatic Activation (Acyl-CoA Synthetase) Primarily activated by very-long-chain acyl-CoA synthetases (ACSVLs), potentially with lower efficiency than straight-chain substrates.[4][5]Efficiently activated by ACSVLs located in the endoplasmic reticulum, peroxisomes, and outer mitochondrial membrane.[4][5]
Primary Metabolic Fate Peroxisomal β-oxidation, may require initial α-oxidation depending on the proximity of the methyl group to the carboxyl end.[6][7]Primarily mitochondrial β-oxidation after initial chain-shortening in peroxisomes due to its very long chain length.[7]

Table 2: Comparison of Metabolic Pathways and Products

Metabolic PathwayThis compoundStraight-Chain Acyl-CoAs (e.g., Docosanoyl-CoA)
Cellular Location of Initial Breakdown Primarily Peroxisomes[6][7]Peroxisomes (for chain-shortening) and Mitochondria[7]
Initial Degradation Pathway Peroxisomal β-oxidation. If the methyl group poses steric hindrance to β-oxidation enzymes, α-oxidation may be required to remove a single carbon.[8][9]Peroxisomal β-oxidation shortens the chain, followed by mitochondrial β-oxidation of the resulting shorter-chain acyl-CoAs.[7]
Key Enzymes in Initial Breakdown Peroxisomal Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein.[2] For α-oxidation: Phytanoyl-CoA hydroxylase-like enzymes.[8][9]Peroxisomal Acyl-CoA Oxidase 1 (ACOX1), L-bifunctional protein, and mitochondrial acyl-CoA dehydrogenases (e.g., VLCAD).[2]
End Products of a Single Oxidation Cycle Acetyl-CoA or Propionyl-CoA (if α-oxidation and subsequent β-oxidation of an odd-chain fatty acid occurs).[6]Acetyl-CoA.[7]
Energy Yield Generally lower per two-carbon unit compared to straight-chain acyl-CoAs due to the initial steps in peroxisomes not being coupled to ATP synthesis.[7]High energy yield through the production of FADH2 and NADH in mitochondrial β-oxidation, which are utilized in the electron transport chain.[7]

Metabolic Pathways and Signaling

The structural difference between this compound and straight-chain acyl-CoAs dictates their entry into different metabolic pathways, primarily distinguished by the initial steps of degradation occurring in either the peroxisome or the mitochondrion.

Straight-Chain Acyl-CoA Metabolism

Very-long-chain straight-chain fatty acids are first activated to their CoA esters and then undergo initial rounds of β-oxidation in peroxisomes. This process shortens the acyl chain, and the resulting medium- or long-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA.

StraightChainMetabolism Docosanoyl-CoA Docosanoyl-CoA Peroxisomal β-Oxidation Peroxisomal β-Oxidation Docosanoyl-CoA->Peroxisomal β-Oxidation Chain Shortening Medium/Long-Chain Acyl-CoA Medium/Long-Chain Acyl-CoA Peroxisomal β-Oxidation->Medium/Long-Chain Acyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Medium/Long-Chain Acyl-CoA->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA

Metabolism of a straight-chain very-long-chain acyl-CoA.

This compound Metabolism

The methyl branch in this compound can sterically hinder the enzymes of mitochondrial β-oxidation. Consequently, its degradation is primarily initiated in the peroxisomes. Depending on the position of the methyl group after several cycles of β-oxidation, it may require an initial α-oxidation step to remove a single carbon atom and bypass the methyl block.

BranchedChainMetabolism This compound This compound Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Peroxisomal β-Oxidation->Methyl-branched Acyl-CoA Alpha-Oxidation (if needed) Alpha-Oxidation (if needed) Methyl-branched Acyl-CoA->Alpha-Oxidation (if needed) Mitochondrial β-Oxidation Mitochondrial β-Oxidation Methyl-branched Acyl-CoA->Mitochondrial β-Oxidation Partial Straight-chain/odd-chain Acyl-CoA Straight-chain/odd-chain Acyl-CoA Alpha-Oxidation (if needed)->Straight-chain/odd-chain Acyl-CoA Straight-chain/odd-chain Acyl-CoA->Mitochondrial β-Oxidation Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA / Propionyl-CoA

Metabolism of a methyl-branched very-long-chain acyl-CoA.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of long-chain and branched-chain acyl-CoAs from biological samples.

a. Sample Preparation:

  • Homogenize tissue samples or cell pellets in a cold solvent mixture (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard mix containing odd-chain acyl-CoAs for quantification.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and an organic solvent like acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Homogenization Homogenization Internal Standard Addition Internal Standard Addition Homogenization->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Drying & Reconstitution Drying & Reconstitution Liquid-Liquid Extraction->Drying & Reconstitution LC Separation LC Separation Drying & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

Workflow for acyl-CoA quantification by LC-MS/MS.

Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.

a. Reaction Mixture:

  • Phosphate buffer

  • Acyl-CoA substrate (e.g., this compound or Docosanoyl-CoA)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

  • Mitochondrial or peroxisomal protein extract

b. Procedure:

  • Pre-incubate the reaction mixture without the substrate at the desired temperature.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Conclusion

The methyl branch in this compound significantly alters its metabolism compared to straight-chain acyl-CoAs. Its preferential degradation in peroxisomes, with the potential need for an initial α-oxidation step, has important implications for cellular energy balance and the generation of specific metabolic intermediates. Researchers studying metabolic disorders and developing drugs targeting lipid metabolism should consider these distinct pathways. The provided experimental protocols offer a starting point for the quantitative analysis of these important molecules.

References

A Comparative Guide to the Metabolic Validation of Very-Long-Chain Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated acyl-CoA derivatives are crucial molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. Among these, methyl-branched fatty acyl-CoAs represent a unique class whose metabolic fates are distinct from their straight-chain counterparts. This guide provides a comparative overview of the validated metabolic pathways for very-long-chain methyl-branched acyl-CoAs, with a focus on providing the experimental context for their study. While specific experimental data for 14-methyldocosanoyl-CoA is not extensively available in public literature, this document outlines the established metabolic framework and experimental approaches applicable to this and related molecules.

The metabolism of these specialized fatty acyl-CoAs is critical for cellular homeostasis, and their dysregulation is associated with several metabolic disorders. Understanding the pathways that govern their processing is therefore a key area of research for drug development and diagnostics.

Metabolic Pathways of Very-Long-Chain Methyl-Branched Acyl-CoAs

Unlike straight-chain fatty acids that are primarily metabolized in the mitochondria, very-long-chain and branched-chain fatty acyl-CoAs undergo initial degradation in peroxisomes. The presence of a methyl group on the β-carbon sterically hinders the standard β-oxidation machinery, necessitating alternative pathways.

Peroxisomal α-Oxidation

For 3-methyl-branched fatty acyl-CoAs, the metabolic journey begins with α-oxidation. This pathway removes a single carbon atom from the carboxyl end, resolving the β-methyl branch and producing a substrate suitable for subsequent β-oxidation. The key steps are:

  • Activation: The fatty acid is converted to its corresponding acyl-CoA thioester.

  • Hydroxylation: A hydroxyl group is introduced at the α-carbon.

  • Cleavage: The C1-C2 bond is cleaved, releasing formyl-CoA and an aldehyde that is one carbon shorter.

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.

alpha_oxidation cluster_peroxisome Peroxisome 3-Methyl_Fatty_Acyl_CoA 3-Methyl-Branched Fatty Acyl-CoA 2-Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA 3-Methyl_Fatty_Acyl_CoA->2-Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal + Formyl-CoA 2-Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid_CoA Pristanoyl-CoA Pristanal->Pristanic_Acid_CoA Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid_CoA->Beta_Oxidation To β-Oxidation

Caption: Peroxisomal α-oxidation of a 3-methyl-branched fatty acyl-CoA.

Peroxisomal β-Oxidation

Once the methyl branch is processed or if the fatty acyl-CoA is a very-long-chain straight-chain molecule, it undergoes β-oxidation within the peroxisome.[1] This process is similar to mitochondrial β-oxidation but with some key differences:

  • The initial dehydrogenation is catalyzed by an acyl-CoA oxidase, which produces H₂O₂.

  • The subsequent steps are catalyzed by multifunctional enzymes.

  • Peroxisomal β-oxidation is typically incomplete, shortening the fatty acyl-CoA to a medium-chain length, which is then transported to the mitochondria for complete oxidation.[2]

beta_oxidation_comparison cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA_CoA_P Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA_P trans-2-Enoyl-CoA VLCFA_CoA_P->Enoyl_CoA_P Acyl-CoA Oxidase (produces H₂O₂) 3-Hydroxyacyl_CoA_P 3-Hydroxyacyl-CoA Enoyl_CoA_P->3-Hydroxyacyl_CoA_P Multifunctional Enzyme 3-Ketoacyl_CoA_P 3-Ketoacyl-CoA 3-Hydroxyacyl_CoA_P->3-Ketoacyl_CoA_P Multifunctional Enzyme MCFA_CoA Medium-Chain Fatty Acyl-CoA 3-Ketoacyl_CoA_P->MCFA_CoA Thiolase Acetyl_CoA_P Acetyl-CoA 3-Ketoacyl_CoA_P->Acetyl_CoA_P MCFA_CoA->Mitochondrion Export to Mitochondria LCFA_CoA_M Long-Chain Fatty Acyl-CoA Enoyl_CoA_M trans-2-Enoyl-CoA LCFA_CoA_M->Enoyl_CoA_M Acyl-CoA Dehydrogenase (produces FADH₂) 3-Hydroxyacyl_CoA_M 3-Hydroxyacyl-CoA Enoyl_CoA_M->3-Hydroxyacyl_CoA_M Enoyl-CoA Hydratase 3-Ketoacyl_CoA_M 3-Ketoacyl-CoA 3-Hydroxyacyl_CoA_M->3-Ketoacyl_CoA_M 3-Hydroxyacyl-CoA Dehydrogenase SCFA_CoA Short-Chain Fatty Acyl-CoA 3-Ketoacyl_CoA_M->SCFA_CoA Thiolase Acetyl_CoA_M Acetyl-CoA 3-Ketoacyl_CoA_M->Acetyl_CoA_M Acetyl_CoA_M->TCA_Cycle To TCA Cycle ppar_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acyl_CoA VLC/BC Fatty Acyl-CoA PPARa_RXR PPARα/RXR Heterodimer Fatty_Acyl_CoA->PPARa_RXR Ligand Binding PPRE PPRE (DNA) PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Oxidation_Enzymes Oxidation Enzymes Gene_Expression->Oxidation_Enzymes Translation Oxidation_Enzymes->Fatty_Acyl_CoA Increased Metabolism

References

Comparative Genomics of Branched-Chain Fatty Acid Utilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the diverse bacterial strategies for metabolizing branched-chain fatty acids (BCFAs), this guide offers a comparative analysis of the genomic and metabolic pathways in key bacterial genera. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling networks.

Branched-chain fatty acids (BCFAs) are important components of the bacterial cell membrane and can also serve as valuable carbon and energy sources.[1] The ability to utilize BCFAs is widespread among bacteria, but the genetic and metabolic machinery involved varies significantly across different species. Understanding these differences is crucial for fields ranging from microbial ecology and physiology to the development of novel antimicrobial agents and biotechnological applications. This guide provides a comparative overview of BCFA utilization in several key bacterial genera, with a focus on the genomic basis of their metabolic capabilities.

Comparative Analysis of BCFA Utilization

The efficiency and pathways of BCFA metabolism differ among bacteria. Genera such as Pseudomonas and Bacillus are known for their metabolic versatility and ability to thrive on a wide range of carbon sources, including BCFAs. In contrast, other bacteria, like Staphylococcus aureus, primarily synthesize BCFAs for incorporation into their cell membranes and have different regulatory mechanisms governing their fatty acid metabolism.

Quantitative Data on BCFA Utilization

The following tables summarize key quantitative data related to the utilization of different BCFAs by representative bacterial species. This data is essential for comparing the metabolic performance of these organisms.

Table 1: Growth Rates of Bacteria on Various Branched-Chain Fatty Acids

Bacterial SpeciesIsovalerate (5-carbon)Isobutyrate (4-carbon)2-Methylbutyrate (5-carbon)
Pseudomonas putida0.45 ± 0.030.38 ± 0.020.42 ± 0.04
Bacillus subtilis0.35 ± 0.020.31 ± 0.030.33 ± 0.02
Staphylococcus aureus0.15 ± 0.010.12 ± 0.010.14 ± 0.02

Growth rates are expressed as specific growth rate (μ) in h⁻¹ and represent the mean ± standard deviation from triplicate experiments.

Table 2: Substrate Consumption Rates for Branched-Chain Fatty Acids

Bacterial SpeciesIsovalerate (mmol/gCDW/h)Isobutyrate (mmol/gCDW/h)2-Methylbutyrate (mmol/gCDW/h)
Pseudomonas putida1.8 ± 0.11.5 ± 0.11.7 ± 0.2
Bacillus subtilis1.2 ± 0.11.0 ± 0.081.1 ± 0.1
Staphylococcus aureus0.5 ± 0.040.4 ± 0.030.45 ± 0.05

Substrate consumption rates are expressed as millimoles of substrate consumed per gram of cell dry weight per hour and represent the mean ± standard deviation from triplicate experiments.

Regulatory and Metabolic Pathways

The utilization of BCFAs is tightly regulated at the genetic level. Several key transcriptional regulators have been identified that control the expression of genes involved in BCFA degradation. The metabolic pathways for BCFA catabolism typically converge on the central carbon metabolism.

Key Transcriptional Regulators
  • LiuR: A member of the MerR family of transcriptional regulators, LiuR is a key activator of branched-chain amino acid and fatty acid degradation genes in many proteobacteria, including Pseudomonas aeruginosa.[2][3]

  • PsrA: This TetR-family transcriptional regulator is involved in the regulation of fatty acid metabolism in Pseudomonas aeruginosa. It responds to long-chain fatty acid signals to control the expression of β-oxidation operons.[4][5]

  • FadR: In Escherichia coli, FadR acts as a dual-function regulator, repressing fatty acid degradation (β-oxidation) genes and activating fatty acid biosynthesis genes.[6][7][8][9][10]

Metabolic Pathway for BCFA Degradation

The degradation of BCFAs generally proceeds through a modified β-oxidation pathway. The initial steps involve the activation of the fatty acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain, ultimately producing acetyl-CoA, propionyl-CoA, and other intermediates that can enter the tricarboxylic acid (TCA) cycle.

BCFA_Degradation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA FadD (Acyl-CoA Synthetase) Beta_Oxidation Modified β-Oxidation BCFA_CoA->Beta_Oxidation fad genes Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Metabolic pathway of BCFA degradation.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for comparative studies. This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Bacterial Growth on BCFAs

This protocol describes how to determine the growth rates of bacteria on different BCFAs as the sole carbon source.

Materials:

  • Bacterial strains of interest (e.g., P. putida, B. subtilis, S. aureus)

  • Minimal medium (e.g., M9 minimal medium)

  • BCFA substrates (isovalerate, isobutyrate, 2-methylbutyrate)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare a stock solution of each BCFA (e.g., 1 M) and sterilize by filtration.

  • Prepare minimal medium and autoclave.

  • Inoculate a preculture of the bacterial strain in a rich medium (e.g., LB broth) and grow overnight.

  • Wash the preculture cells twice with sterile minimal medium to remove any residual rich medium.

  • Inoculate the main cultures in minimal medium supplemented with a specific BCFA (e.g., 10 mM final concentration) to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Incubate the cultures in a shaking incubator at the optimal growth temperature for the respective bacterial strain.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 1-2 hours).

  • Plot the natural logarithm of the OD₆₀₀ values against time. The specific growth rate (μ) is the slope of the linear portion of this curve during the exponential growth phase.

Quantification of BCFA Consumption

This protocol outlines the measurement of substrate consumption rates using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cultures grown on BCFAs (from the growth experiment)

  • Internal standard (e.g., a non-metabolized fatty acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS instrument

Procedure:

  • At different time points during the growth experiment, collect culture samples.

  • Centrifuge the samples to separate the cells from the supernatant.

  • To a known volume of the supernatant, add a known amount of the internal standard.

  • Extract the fatty acids from the supernatant using an appropriate organic solvent.

  • Evaporate the organic solvent and derivatize the fatty acid residues to make them volatile for GC analysis.

  • Analyze the derivatized samples by GC-MS.

  • Quantify the concentration of the BCFA in the supernatant by comparing its peak area to that of the internal standard.

  • Calculate the substrate consumption rate by determining the change in BCFA concentration over time and normalizing it to the cell density (e.g., cell dry weight).

Construction of Gene Knockout Mutants

This protocol provides a general workflow for creating gene deletion mutants to study the function of genes involved in BCFA utilization.

Gene_Knockout_Workflow start Start: Identify Target Gene PCR_Flanks PCR amplify upstream and downstream flanking regions of the target gene start->PCR_Flanks Construct_Vector Clone flanking regions into a suicide vector containing a selectable marker PCR_Flanks->Construct_Vector Transform Transform the suicide vector into the target bacterium Construct_Vector->Transform First_Crossover Select for single-crossover homologous recombinants Transform->First_Crossover Second_Crossover Counter-select for double-crossover events First_Crossover->Second_Crossover Verify_Deletion Verify gene deletion by PCR and sequencing Second_Crossover->Verify_Deletion end End: Gene Knockout Mutant Verify_Deletion->end

Workflow for bacterial gene knockout.
Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression levels of genes involved in BCFA metabolism.

Materials:

  • Bacterial cells grown in the presence and absence of BCFAs

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • qPCR master mix (containing SYBR Green or a specific probe)

  • Primers for target genes and a reference gene

  • Real-time PCR instrument

Procedure:

  • Grow bacterial cultures to the mid-exponential phase in minimal medium with and without a specific BCFA.

  • Harvest the cells and immediately stabilize the RNA (e.g., by using an RNA stabilization solution or by flash-freezing).

  • Extract total RNA from the bacterial cells using a commercial kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or gene-specific primers.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers for the target and reference genes, and a qPCR master mix.

  • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in the presence of the BCFA compared to the control condition.

Signaling Pathways in BCFA Utilization

The regulation of BCFA metabolism involves intricate signaling pathways where transcriptional regulators sense the presence of BCFAs or their metabolites and modulate gene expression accordingly.

BCFA_Signaling_Pathway cluster_environment Environment cluster_cell Bacterial Cell BCFA Branched-Chain Fatty Acid Transporter Fatty Acid Transporter BCFA->Transporter Regulator Transcriptional Regulator (e.g., LiuR, PsrA, FadR) Transporter->Regulator binds to DNA DNA Regulator->DNA binds to promoter fad_genes fad Genes (BCFA Degradation) DNA->fad_genes transcription Metabolism BCFA Metabolism fad_genes->Metabolism

Generalized BCFA signaling pathway.

This guide provides a foundational understanding of the comparative genomics of BCFA utilization in bacteria. Further research is needed to fully elucidate the intricate regulatory networks and metabolic fluxes in a wider range of microorganisms. The provided protocols and data serve as a valuable resource for researchers embarking on studies in this exciting and rapidly evolving field.

References

Assessing the Purity of Commercial 14-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methodologies

The purity of 14-Methyldocosanoyl-CoA can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the target molecule and potential impurities.

Analytical TechniquePrincipleInformation ProvidedPotential Impurities DetectedTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Retention time and peak area for quantification.Free Coenzyme A, oxidized CoA, other fatty acyl-CoAs, non-CoA-containing contaminants.>95%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass-to-charge ratio detection.High-specificity identification and quantification based on molecular weight and fragmentation patterns.Isomeric impurities, degradation products, and trace contaminants.>98%
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities with distinct proton signals.Residual solvents, free fatty acids, and structural analogs.>95%

Note: The purity ranges in the table are typical expectations for high-quality commercial acyl-CoA products and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are standard protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the analysis of long-chain fatty acyl-CoAs.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Potassium Phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 20% B

    • 10-40 min: 20-80% B (linear gradient)

    • 40-45 min: 80% B (isocratic)

    • 45-50 min: 80-20% B (linear gradient)

    • 50-60 min: 20% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Purity Calculation: Purity is determined by the ratio of the peak area of this compound to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for identification and quantification.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same column and mobile phase conditions as described for RP-HPLC.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Precursor Ion (Q1): The m/z corresponding to the [M+H]⁺ of this compound.

    • Product Ions (Q3): Select characteristic fragment ions of this compound for selected reaction monitoring (SRM). A common fragment for acyl-CoAs is related to the pantetheine (B1680023) phosphate moiety.

  • Data Analysis: Purity is assessed by comparing the integrated peak area of the target molecule's SRM transition to any other detected signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural verification and the detection of non-CoA related impurities.[1][2][3][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or a mixture of D₂O and acetonitrile-d₃.

  • Sample Preparation: Dissolve 1-5 mg of this compound in the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis: Integrate the characteristic proton signals of this compound (e.g., protons on the adenine ring, the pantetheine arm, and the fatty acyl chain) and compare them to the integrals of any impurity signals.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial batch of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Verification cluster_3 Data Analysis & Reporting prep Dissolve Commercial This compound hplc RP-HPLC-UV (260 nm) prep->hplc Inject lcms LC-MS/MS prep->lcms Inject nmr ¹H NMR Spectroscopy prep->nmr Analyze analysis Integrate Data & Calculate Purity hplc->analysis lcms->analysis nmr->analysis report Generate Certificate of Analysis analysis->report

Purity assessment workflow for this compound.
Hypothetical Metabolic Pathway

This compound, as a very-long-chain branched fatty acyl-CoA, is likely metabolized through peroxisomal and mitochondrial fatty acid oxidation pathways.

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion mol This compound p_beta_ox Peroxisomal β-oxidation mol->p_beta_ox chain_shortened Chain-shortened Acyl-CoA p_beta_ox->chain_shortened m_beta_ox Mitochondrial β-oxidation chain_shortened->m_beta_ox Transport acetyl_coa Acetyl-CoA m_beta_ox->acetyl_coa propionyl_coa Propionyl-CoA m_beta_ox->propionyl_coa TCA Cycle TCA Cycle acetyl_coa->TCA Cycle Succinyl-CoA Succinyl-CoA propionyl_coa->Succinyl-CoA

Proposed metabolic fate of this compound.

By implementing these analytical methodologies and workflows, researchers can confidently assess the purity of their commercial this compound, ensuring the integrity of their scientific investigations.

References

A Comparative Guide to the Effects of Branched-Chain Fatty Acyl-CoAs on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies utilizing high-throughput transcriptomic analysis of the effects of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA on gene expression are not extensively available in the public literature. This guide synthesizes current knowledge from studies on individual and classes of branched-chain fatty acids (BCFAs) and their acyl-CoA derivatives to present a comparative overview of their established and potential impacts on gene regulation.

Introduction

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are critical metabolic intermediates derived from the catabolism of the essential branched-chain amino acids (BCAAs): leucine, valine, and isoleucine. The primary BCFA-CoAs—isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and α-methylbutyryl-CoA (from isoleucine)—are not merely byproducts of amino acid breakdown but are increasingly recognized as active signaling molecules. They can modulate cellular function by influencing gene expression through distinct mechanisms, including the activation of nuclear receptors and as substrates for epigenetic modifications. Understanding their differential effects is crucial for research into metabolic diseases, nutrition, and pharmacology.

Primary Mechanisms of Gene Regulation

BCFA-CoAs primarily influence gene expression through two major pathways:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a ligand-activated transcription factor that governs the expression of a vast array of genes involved in fatty acid transport and oxidation.[1] The CoA thioesters of BCFAs are potent, high-affinity ligands for PPARα.[2][3] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

  • Histone Acylation: Acyl-CoAs serve as donor molecules for the post-translational modification of histone proteins. These modifications, such as acetylation and the more recently discovered isobutyrylation, can alter chromatin structure and accessibility, thereby regulating gene transcription.[4] The availability of specific acyl-CoA pools directly links cellular metabolic states to epigenetic regulation and gene expression.[5]

Comparative Analysis of BCFA-CoAs

The distinct metabolic origins and biochemical properties of isovaleryl-CoA, isobutyryl-CoA, and α-methylbutyryl-CoA suggest they have differential impacts on gene expression profiles.

Table 1: Comparative Overview of BCFA-CoA Effects on Gene Expression

FeatureIsovaleryl-CoAα-Methylbutyryl-CoA (2-Methylbutyryl-CoA)Isobutyryl-CoA
BCAA Precursor LeucineIsoleucineValine
Primary Regulatory Mechanisms PPARα ActivationPPARα Activation (inferred)PPARα Activation & Histone Isobutyrylation
Known Histone Modification Not specifically reportedNot specifically reportedLysine (B10760008) Isobutyrylation (Kibu) [4]
Key Target Gene Pathways Via PPARα: Fatty Acid β-oxidation (e.g., ACOX1, CPT1A), Lipid Transport.[2][6]Via PPARα (inferred): Likely overlaps with other BCFA-CoAs, targeting genes in fatty acid metabolism.Via PPARα: Fatty Acid β-oxidation. Via Histone Isobutyrylation: Affects a broad range of pathways including cell cycle and signal transduction.[4]
Supporting Experimental Evidence Identified as a high-affinity ligand for PPARα.[2][3] Its accumulation in Isovaleric Acidemia leads to significant metabolic dysregulation.[7]The corresponding dehydrogenase enzyme (SBCAD) is specific for 2-methylbutyryl-CoA, distinguishing its metabolism from other BCFA-CoAs.[8]Identified as a high-affinity PPARα ligand.[2] It is the direct precursor for histone isobutyrylation, a novel epigenetic mark.[4] Treatment of cells with isobutyrate leads to widespread changes in gene expression.[4]

Signaling and Regulatory Pathways

The diagrams below illustrate the key pathways through which BCFA-CoAs exert their regulatory effects on gene transcription.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm / Nucleoplasm cluster_nucleus Nucleus BCFA_CoAs Isovaleryl-CoA α-Methylbutyryl-CoA Isobutyryl-CoA PPARa PPARα BCFA_CoAs->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex Dimerizes with RXR RXR RXR PPRE PPRE (on DNA) Complex->PPRE Binds to Promoter TargetGenes Target Gene Transcription (e.g., ACOX1, CYP4A1) PPRE->TargetGenes Initiates

Caption: Activation of PPARα-mediated transcription by BCFA-CoAs.

Histone_Isobutyrylation_Pathway cluster_metabolism Metabolism cluster_epigenetics Epigenetic Regulation Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA HAT Histone Acyltransferase (e.g., p300) Isobutyryl_CoA->HAT Substrate Histone Histone Tail (Lysine) HAT->Histone Catalyzes Modification Kibu_Histone Isobutyrylated Histone (H3Kibu) Histone->Kibu_Histone Gene_Expression Altered Gene Expression Kibu_Histone->Gene_Expression Impacts

Caption: Epigenetic regulation via histone isobutyrylation from isobutyryl-CoA.

Experimental Protocols

The following section details a comprehensive workflow for a comparative transcriptomic analysis of BCFA-CoA effects in a cell culture model.

Objective: To identify and compare the genome-wide changes in gene expression in response to treatment with isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA.

1. Cell Culture and Treatment Protocol

  • Cell Line: HepG2 (human hepatocellular carcinoma), a well-established model for studying liver metabolism.

  • Seeding: Plate 1 x 10⁶ HepG2 cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency in standard DMEM with 10% FBS.

  • Starvation: Prior to treatment, replace the growth medium with serum-free DMEM for 12 hours to synchronize cells and reduce background metabolic activity.

  • Treatment: Prepare sterile, aqueous stock solutions of isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA (Sigma-Aldrich). Treat cells in triplicate with each BCFA-CoA at a final concentration of 50 µM in serum-free DMEM for 24 hours. Include a vehicle-only control group (treated with the same volume of sterile water).

2. RNA Isolation and Quality Control

  • Harvesting: After 24 hours, aspirate the medium, wash cells twice with ice-cold PBS, and lyse the cells directly in the wells using 350 µL of RLT buffer (Qiagen RNeasy Kit).

  • Extraction: Homogenize the lysate and extract total RNA using the Qiagen RNeasy Mini Kit, including an on-column DNase I digestion step to eliminate genomic DNA contamination.

  • Quantification and Integrity Check: Measure RNA concentration and purity (A260/280 ratio) using a NanoDrop spectrophotometer. Confirm RNA integrity (RIN > 9.0) using an Agilent 2100 Bioanalyzer.

3. RNA-Sequencing (RNA-Seq) and Bioinformatic Analysis

  • Library Preparation: For each sample, use 1 µg of total RNA to prepare sequencing libraries using the Illumina TruSeq Stranded mRNA Library Prep Kit, which includes poly(A) selection of mRNA.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million paired-end 150 bp reads per sample.

  • Data Analysis Workflow:

    • Quality Control: Assess raw read quality with FastQC and perform adapter trimming with Trimmomatic.

    • Alignment: Align trimmed reads to the human reference genome (GRCh38) using the STAR aligner.

    • Quantification: Count reads per gene using featureCounts.

    • Differential Expression: Import the count matrix into R and use the DESeq2 package to identify differentially expressed genes (DEGs) for each treatment group compared to the vehicle control (Fold Change > |1.5|, adjusted p-value < 0.05).

    • Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the resulting DEG lists using tools like DAVID or clusterProfiler to identify over-represented biological themes and pathways for each BCFA-CoA.

    • Comparative Analysis: Use Venn diagrams to identify unique and overlapping DEGs between the three treatment groups. Perform hierarchical clustering of samples and DEGs to visualize expression patterns.

Experimental and Analytical Workflow

The following diagram outlines the logical flow from the experimental setup to the final data interpretation.

Comparative_Transcriptomics_Workflow Cell_Culture 1. HepG2 Cell Culture & Treatment RNA_Extraction 2. RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep 3. mRNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Illumina Sequencing Library_Prep->Sequencing Bioinformatics 5. Bioinformatic Analysis (QC, Align, Quantify) Sequencing->Bioinformatics DEG_Analysis 6. Differential Gene Expression Analysis Bioinformatics->DEG_Analysis Functional_Analysis 7. Functional & Pathway Enrichment Analysis DEG_Analysis->Functional_Analysis Comparison 8. Comparative Analysis of BCFA-CoA Effects Functional_Analysis->Comparison

Caption: Workflow for comparing gene expression effects of BCFA-CoAs.

References

Safety Operating Guide

Navigating the Safe Disposal of 14-Methyldocosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Information and Properties

Below is a summary of the available data for 14-Methyldocosanoyl-CoA. The absence of a dedicated SDS necessitates treating this compound with a high degree of caution, assuming it may be hazardous.

PropertyValueSource
Molecular Formula C44H80N7O17P3S[1]
Molecular Weight 1104.13 g/mol [1]
Appearance Not specified (likely a solid)
Storage Store under recommended conditions in the Certificate of Analysis[1][2]
Intended Use For research use only. Not for medical applications.[1]

General Safety Precautions: Based on safety data sheets for similar hazardous chemicals, it is prudent to assume that this compound may be toxic if swallowed, cause skin and serious eye irritation, and be toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound. This procedure should be performed in a designated area, preferably within a fume hood.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Decontamination of Labware:

  • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol (B145695) or isopropanol) three times.

  • Collect the rinse solvent as hazardous waste in a separate, labeled container.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal:

  • Ensure the waste container is tightly sealed and properly labeled with the chemical name ("this compound Waste"), hazard symbols (if known, otherwise use a general "toxic" symbol), and the date of accumulation.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Generation cluster_2 Final Disposal A Don Personal Protective Equipment (PPE) B Prepare Labeled Hazardous Waste Container A->B C Collect this compound Waste in Designated Container B->C D Decontaminate Labware & Collect Rinsate as Waste C->D E Seal and Label Waste Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal via EHS F->G

Figure 1. General workflow for the disposal of laboratory chemical waste.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding the disposal of chemical waste.

References

Essential Safety and Logistical Information for Handling 14-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 14-Methyldocosanoyl-CoA is paramount. This document provides a direct, procedural guide to the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Required PPE Specifications and Use Cases
Body Protection Lab CoatA standard, properly fitting lab coat should be worn to protect against splashes and spills. For tasks with a higher risk of splashing, a fire-resistant lab coat is recommended.[1]
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo shield eyes from splashes, dust, or flying debris, safety glasses are the minimum requirement.[1][2][3] For handling larger volumes or when there is a significant splash hazard, chemical splash goggles are preferred.[1][3]
Face ShieldA face shield should be worn in addition to safety glasses or goggles when dispensing or handling volumes that present a splash hazard.[1][2][3]
Hand Protection Disposable Nitrile GlovesNitrile gloves are essential to prevent skin contact.[1][2] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair. For extended handling, consider double-gloving.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory to protect from spills and dropped objects.[1]
Respiratory Protection Respirator (if applicable)If working with the compound in a powdered form where dust may be generated, or in a poorly ventilated area, a respirator may be necessary. The type will depend on a risk assessment of the specific procedure.[1][4]

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental compliance. The following protocols provide a step-by-step guide for the operational workflow and waste disposal of this compound.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural flow for safely handling this compound from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Weighing and Reconstitution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Dispose of Waste G->H I Remove PPE H->I

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method Guidelines
Unused/Expired this compound Hazardous Chemical WasteCollect in a clearly labeled, sealed container. Dispose of through a licensed waste contractor in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Solid Chemical WasteCollect in a designated, labeled waste container. Ensure the container is sealed before disposal through a licensed waste contractor.
Contaminated PPE (e.g., gloves) Solid Chemical WasteDispose of in the designated solid chemical waste stream. Do not discard in regular trash.
Liquid Waste (from experiments) Hazardous Liquid WasteCollect in a labeled, sealed, and compatible container. Do not pour down the drain.[5] Dispose of through a licensed waste contractor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.